(s)-(-)-Carbidopa-d3
Beschreibung
Eigenschaften
CAS-Nummer |
1276732-89-8 |
|---|---|
Molekularformel |
C10H11N2O4D3 |
Molekulargewicht |
229.25 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
28860-95-9 (unlabelled) |
Synonyme |
3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid |
Tag |
Carbidopa Impurities |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Monograph: (S)-(-)-Carbidopa-d3
Mechanism of Action, Bioanalytical Utility, and Experimental Protocols
Executive Summary
(S)-(-)-Carbidopa-d3 is the stable isotope-labeled analog of Carbidopa, a peripheral DOPA decarboxylase (DDC) inhibitor.[1][2] While the parent compound is a cornerstone in Parkinson’s disease therapy, the deuterated isotopolog (d3) serves a distinct, critical role as an internal standard in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.[3]
This guide dissects the dual mechanism of action :
-
Pharmacological Mechanism: The irreversible inhibition of DDC by the (S)-enantiomer via hydrazine-PLP adduct formation.
-
Analytical Mechanism: The physicochemical equivalence and mass-differentiation of the d3-variant that enables precise quantification in complex biological matrices (Isotope Dilution Mass Spectrometry).
Part 1: Molecular Architecture & Physicochemical Properties
The specificity of Carbidopa lies in its stereochemistry and hydrazine functionality. The (S)-enantiomer is the bioactive form; the (R)-enantiomer is pharmacologically inert regarding DDC inhibition.
| Property | Specification |
| Compound Name | This compound (Ring-d3) |
| IUPAC Name | (2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
| CAS Number | 1276197-58-0 (Ring-d3); 28860-95-9 (Unlabeled parent) |
| Molecular Formula | C₁₀H₁₁D₃N₂O₄ |
| Molecular Weight | 229.25 g/mol (vs. 226.23 g/mol for unlabeled) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Solubility | Soluble in dilute mineral acids; poorly soluble in water/ethanol |
| pKa Values | pKa1 ≈ 2.3 (COOH), pKa2 ≈ 9.0 (Phenolic OH), pKa3 ≈ 9.8 (Hydrazine) |
Structural Insight: The deuterium atoms are typically located on the catechol ring (positions 2, 5, and 6). This "Ring-d3" labeling is metabolically stable under standard analytical conditions, preventing deuterium loss via exchange with solvent protons.
Part 2: Biological Mechanism of Action (DDC Inhibition)
The core utility of Carbidopa stems from its interaction with Aromatic L-amino acid decarboxylase (AADC/DDC) .[4] This enzyme normally converts L-DOPA to Dopamine using Pyridoxal 5'-phosphate (PLP) as a cofactor.[5]
The Hydrazine Trap
Carbidopa acts as a pseudo-irreversible inhibitor . Unlike competitive inhibitors that merely occupy the active site, Carbidopa chemically modifies the cofactor.
-
Schiff Base Formation: The hydrazine group of Carbidopa attacks the aldehyde carbon of the enzyme-bound PLP (internal aldimine).
-
Stable Adduct: This forms a stable hydrazone-PLP complex (external aldimine analog).
-
Dead-End Complex: Unlike the natural substrate (L-DOPA), the Carbidopa-PLP complex cannot undergo decarboxylation or transamination. The enzyme is effectively "trapped" in an inactive state.
-
Peripheral Restriction: Carbidopa is polar and ionized at physiological pH, preventing it from crossing the Blood-Brain Barrier (BBB). Therefore, it inhibits DDC only in the periphery, sparing central DDC to convert therapeutic L-DOPA to Dopamine.[4]
Visualization: DDC Inhibition Pathway
The following diagram illustrates the competitive dynamics between L-DOPA (substrate) and Carbidopa (inhibitor) at the PLP active site.
Caption: Competitive binding dynamics at the DDC active site. Carbidopa forms a stable hydrazone adduct with the PLP cofactor, preventing L-DOPA processing.
Part 3: Analytical Mechanism (Bioanalysis via LC-MS/MS)
In drug development, this compound is not the analyte of interest but the metrological anchor . Its mechanism of action here is Matrix Effect Compensation .
Why d3? The Principle of Isotope Dilution
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying Carbidopa in plasma.[3] However, biological matrices (plasma, urine) contain phospholipids and salts that suppress ionization.
-
Co-Elution: Carbidopa-d3 has nearly identical chromatographic retention to Carbidopa.[3]
-
Identical Ionization: It experiences the exact same ionization suppression or enhancement as the analyte at the electrospray source.
-
Mass Differentiation: The mass spectrometer distinguishes the two by mass-to-charge ratio (m/z 227 vs 230 in positive mode).
-
Result: The ratio of Analyte/Internal Standard is constant, regardless of matrix variability, ensuring accuracy.
Part 4: Validated Experimental Protocol
Objective: Quantification of Carbidopa in human plasma using Carbidopa-d3 as the Internal Standard (IS). Challenge: Carbidopa is polar (poor retention on C18) and unstable (hydrazine oxidation). Solution: Derivatization with 2,4-pentanedione to form a stable, lipophilic pyrazole derivative.
Reagents
-
Derivatizing Agent: 2,4-Pentanedione (Acetylacetone).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Workflow Steps
-
Stock Preparation:
-
Dissolve Carbidopa-d3 in 0.1 M HCl (stability is poor in neutral water).
-
Final IS working concentration: 500 ng/mL in methanol/water (50:50).
-
-
Sample Extraction & Derivatization:
-
Aliquot: Transfer 50 µL human plasma to a tube.
-
Spike: Add 10 µL Carbidopa-d3 working solution.
-
Precipitate: Add 200 µL Acetonitrile (precipitates proteins). Vortex and centrifuge (10,000 x g, 5 min).
-
Derivatize: Transfer supernatant to a clean vial. Add 50 µL of 2,4-pentanedione (1% v/v in Acetate Buffer pH 4.0) .
-
Incubate: Heat at 60°C for 20 minutes.
-
Mechanism:[9][10] The hydrazine group reacts with the diketone to close a pyrazole ring, increasing logP and MS sensitivity.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Gradient: 10% B to 90% B over 4 minutes.
-
MS Mode: Positive Electrospray Ionization (+ESI), MRM.
-
Data Summary: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |
| Carbidopa-Derivative | 291.1 m/z | 245.1 m/z | 25 eV |
| Carbidopa-d3-Derivative | 294.1 m/z | 248.1 m/z | 25 eV |
Note: The derivatization adds +64 Da (C5H6O from pentanedione minus H2O).
Visualization: Analytical Workflow
Caption: LC-MS/MS workflow utilizing Carbidopa-d3 and derivatization for high-sensitivity bioanalysis.
References
-
Mechanism of DDC Inhibition: Title: Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase. Source: Burkhard, P. et al. Nature Structural Biology (2001). URL:[Link]
-
Bioanalytical Protocol (Derivatization): Title: Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Source: Van de Merbel, N.C. et al. Journal of Chromatography B (2011). URL:[Link]
-
Carbidopa-d3 Physicochemical Data: Title: Carbidopa-d3 Compound Summary.[1][6][8][11][12] Source: PubChem (National Library of Medicine). URL:[Link]
-
Clinical Pharmacology: Title: Carbidopa: Drug Information.[3][10][13][14] Source: National Library of Medicine (MedlinePlus). URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 5. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbidopa-d3 | C10H14N2O4 | CID 121225238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. esschemco.com [esschemco.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Comparison of standard carbidopa-levodopa and sustained-release carbidopa-levodopa in Parkinson's disease: pharmacokinetic and quality-of-life measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbidopa - Wikipedia [en.wikipedia.org]
- 14. pharmacytimes.com [pharmacytimes.com]
Technical Guide: Synthesis and Characterization of (S)-(-)-Carbidopa-d3
[1]
Introduction & Strategic Analysis
Target Molecule: this compound (Ring-d3) Chemical Name: (S)-2-hydrazinyl-3-(3,4-dihydroxyphenyl-2,5,6-d3)-2-methylpropanoic acid Primary Application: Stable Isotope Dilution Mass Spectrometry (SID-MS) for DMPK studies.[1]
Why the Oxaziridine Route?
Traditional Carbidopa synthesis often involves a Strecker reaction on a ketone followed by chiral resolution, which typically results in a maximum 50% yield of the desired enantiomer.[1] For deuterated standards, where the starting material (Deuterated Methyldopa) is high-value, preserving stereochemistry is critical.[1]
The Oxaziridine Route (adapted from the Merck process) utilizes 3,3-pentamethylene oxaziridine to electrophilically aminate the anion of L-Methyldopa methyl ester.[1] This process proceeds with retention of configuration , ensuring high enantiomeric excess (ee > 99%) and high chemical yield.[1]
Retrosynthetic Analysis
The synthesis is disconnected into two phases: the formation of the hydrazine moiety and the protection/activation of the deuterated precursor.[1]
Figure 1: Retrosynthetic logic prioritizing stereoretention via electrophilic amination.[1]
Experimental Protocol
Phase 1: Preparation of the Substrate
Starting Material: L-
Step 1.1: Esterification The carboxylic acid must be protected to prevent side reactions and increase solubility in the organic phase for the amination step.[1]
-
Reagents: L-
-Methyldopa-d3, Thionyl Chloride ( ), Methanol ( ).[1] -
Protocol:
-
Suspend L-
-Methyldopa-d3 (1.0 eq) in anhydrous MeOH (10 V). -
Cool to 0°C. Dropwise add
(1.2 eq) under atmosphere. -
Reflux for 6–8 hours. Monitor by TLC/HPLC for disappearance of acid.
-
Concentrate in vacuo to yield L-
-Methyldopa methyl ester-d3 hydrochloride . -
Critical Checkpoint: Ensure moisture is excluded; residual water hydrolyzes the ester back to the acid.[1]
-
Phase 2: Electrophilic Amination (The Key Step)
This step installs the hydrazine nitrogen.[1] The use of a phase-transfer catalyst or specific biphasic conditions is often required to stabilize the intermediate anion.[1]
-
Reagents: L-
-Methyldopa methyl ester-d3 (from Step 1.1), 3,3-Pentamethylene oxaziridine, Potassium Carbonate ( ), Toluene/Water.[1] -
Protocol:
-
Free Base Formation: Dissolve the ester hydrochloride in water.[1] Neutralize with
and extract the free amine into Toluene.[1] -
Amination: Heat the Toluene solution to 80–85°C.
-
Add 3,3-Pentamethylene oxaziridine (1.1 eq) slowly over 30 minutes.
-
Mechanism: The oxaziridine acts as a "positive nitrogen" source.[1] The amine attacks the oxaziridine nitrogen, transferring the group.[1]
-
Stir at temperature for 2 hours. The solution typically turns yellow/orange.[1]
-
Isolation: Cool to room temperature. The intermediate (a Schiff base-protected hydrazine) may crystallize or require concentration.[1]
-
Purification: Recrystallize from Isopropanol if necessary to remove cyclohexanone byproduct.
-
Phase 3: Hydrolysis to (S)-Carbidopa-d3
The final step removes the ester and the cyclohexylidene protecting group (remnant of the oxaziridine).[1]
-
Reagents: 48% Hydrobromic Acid (HBr), Water.[1]
-
Protocol:
-
Dissolve the intermediate in 48% HBr (5 V).
-
Heat to 100°C for 2 hours. This harsh condition cleaves both the methyl ester and the hydrazone linkage.[1]
-
Workup: Cool to 0°C. Neutralize carefully with concentrated Ammonium Hydroxide (
) to pH 5.0 (the isoelectric point). -
Crystallization: (S)-Carbidopa-d3 will precipitate as a white to off-white solid.[1]
-
Filter, wash with cold water and cold ethanol.[1]
-
Drying: Dry under high vacuum at 40°C.
-
Workflow Visualization
Figure 2: Step-by-step synthetic workflow with integrated QC gates.
Characterization & Validation
Trustworthiness in stable isotope standards relies on confirming isotopic enrichment and position.[1]
Analytical Specifications Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder |
| Identity | Matches reference; absence of aromatic protons at d-positions.[1] | |
| Isotopic Enrichment | HR-MS (ESI+) | |
| Chiral Purity | Chiral HPLC | |
| Chemical Purity | HPLC (UV 280 nm) | |
| Water Content | Karl Fischer | 6.5% – 8.5% (Monohydrate) |
Spectral Analysis Insights
- H-NMR (Deuterium Confirmation):
-
Mass Spectrometry:
Stability & Storage
-
Condition: Store at -20°C.
-
Hygroscopicity: Carbidopa is often isolated as a monohydrate.[1] Protect from excess moisture to prevent caking, but do not over-dry to anhydrous if the hydrate is the specified form for weighing.[1]
-
Light Sensitivity: Protect from light; catechols are prone to oxidation (browning) over time.[1]
References
-
Merck & Co., Inc. (2012).[1] Method for synthesizing carbidopa. Patent CN102702019B.[1][3] Link
-
Gedeon Richter Ltd. (2007).[1] Process for the preparation of carbidopa. Patent WO2007042848A2.[1] Link
-
Cayman Chemical . (n.d.).[1][4] Carbidopa-d3 (hydrate) Product Information. Retrieved from Cayman Chemical.[1][4][5] Link
-
PubChem . (n.d.).[1][2] Carbidopa-d3 Compound Summary. National Library of Medicine.[1] Link
-
Simson Pharma . (n.d.).[1] Carbidopa D3 Reference Standard. Link[1]
Sources
Technical Whitepaper: Physicochemical Profiling & Bioanalytical Utility of (S)-(-)-Carbidopa-d3
The following technical guide details the physicochemical properties, stability mechanisms, and bioanalytical applications of (S)-(-)-Carbidopa-d3.
Executive Summary
This compound is the stable isotope-labeled analog of Carbidopa, a peripheral DOPA decarboxylase inhibitor. It serves as the critical Internal Standard (IS) in bioanalytical workflows (LC-MS/MS) for the therapeutic drug monitoring of Parkinson’s disease treatments. Its utility is defined by its ability to compensate for matrix effects and ionization suppression, a property derived from its physicochemical equivalence to the parent drug combined with a distinct mass shift (+3 Da).
This guide provides a rigorous analysis of its solubility, ionization behavior, and oxidative instability, offering validated protocols for its handling and application in high-sensitivity quantitation.
Chemical Identity & Structural Specifications[1][2][3][4][5]
This compound is typically supplied as a monohydrate.[1][2][3] The deuteration usually occurs on the aromatic ring (positions 2', 5', and 6') or the
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | (S)-2-hydrazinyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-2-methylpropanoic acid monohydrate |
| Common Name | Carbidopa-d3 (Ring-d3) |
| CAS Number | 1276197-58-0 (hydrate) |
| Molecular Formula | |
| Molecular Weight | 247.26 g/mol (Monohydrate) / 229.25 g/mol (Anhydrous) |
| Isotopic Purity | |
| Appearance | White to off-white crystalline solid |
| Melting Point | 203–205 °C (Decomposes) |
| Chirality | S-enantiomer (matches active pharmaceutical ingredient) |
Physicochemical Core Properties
Understanding the solution chemistry of Carbidopa-d3 is paramount for preventing degradation during stock preparation.
Solubility & Ionization Profile
Carbidopa-d3 is a zwitterionic compound containing a carboxylic acid, a hydrazine moiety, and a catechol group. This results in a complex solubility profile highly dependent on pH.
-
Water Solubility: Low (~3.8 mg/L at neutral pH). The zwitterionic lattice energy is high, reducing aqueous solubility.
-
Acidic Solubility: High. Protonation of the hydrazine and amine groups at pH < 2 significantly enhances solubility.
-
Organic Solubility: Slightly soluble in DMSO and Methanol; practically insoluble in non-polar solvents (Chloroform, Hexane).
Critical pKa Values:
- (Carboxyl): ~2.3[4]
- (Hydrazine/Amine): ~8.7
- (Catechol -OH): ~9.8 / 12.8
Lipophilicity
-
LogP: -1.9 (Experimental).[5]
-
Implication: The compound is highly polar.[6][7] In Reversed-Phase Chromatography (RPC), it elutes near the void volume unless ion-pairing agents or HILIC (Hydrophilic Interaction Liquid Chromatography) modes are used.
Stability & Degradation Mechanisms
Carbidopa-d3 shares the oxidative instability of its parent, driven by the catechol and hydrazine functionalities.
The Oxidative Cascade:
-
Auto-oxidation: In neutral/alkaline solutions, the catechol group oxidizes to a quinone.
-
Hydrazine degradation: The hydrazine group is susceptible to oxidation and hydrolysis, leading to the formation of 3,4-dihydroxyphenylacetone (in parent structures).
-
Light Sensitivity: UV light accelerates the oxidation process, turning solutions dark (melanin-like polymer formation).
Diagram 1: Stability & Degradation Logic
The following diagram illustrates the environmental triggers that compromise Carbidopa-d3 integrity and the necessary countermeasures.
Caption: Degradation pathways of Carbidopa-d3 showing oxidative triggers (Red) leading to polymerization, and the required physicochemical countermeasures (Green).
Bioanalytical Applications (LC-MS/MS)
Carbidopa-d3 is the industry "Gold Standard" Internal Standard for quantifying Carbidopa in plasma and urine. Its primary role is to normalize signal variability caused by the complex biological matrix.
Why Deuterium?
-
Co-elution:
-labeled isotopes co-elute with the analyte (unlike structural analogs), ensuring they experience the exact same matrix suppression/enhancement at the electrospray ionization (ESI) source. -
Mass Shift: The +3 Da shift (m/z 227
230 for protonated ions) is sufficient to avoid isotopic overlap with the parent's M+2 isotope.
Analytical Workflow
Due to its high polarity and instability, the workflow requires specific handling:
-
Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) due to low logP.
-
Stabilization: Samples must be acidified immediately upon collection.
Diagram 2: Validated LC-MS/MS Workflow
Caption: Step-by-step bioanalytical workflow for Carbidopa quantification using Carbidopa-d3, emphasizing the critical stabilization step.
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable 1 mg/mL primary stock.
-
Weighing: Accurately weigh 1.0 mg of this compound (adjust for water content if using hydrate).
-
Solvent Choice: Do NOT use pure water or PBS.
-
Preferred: 0.1 M HCl or 1% Formic Acid in Methanol (50:50).
-
-
Dissolution: Vortex until completely dissolved. The acidic environment ensures protonation and prevents oxidation.
-
Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.
-
Shelf Life: 1 month at -20°C; 6 months at -80°C.[8]
-
System Suitability & MRM Transitions
For Triple Quadrupole (QqQ) MS systems:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbidopa (Parent) | 227.1 | 181.1 (Loss of HCOOH) | ~15-20 |
| Carbidopa-d3 (IS) | 230.1 | 184.1 (Loss of HCOOH) | ~15-20 |
Note: The fragmentation pattern typically involves the loss of the carboxylic acid group (46 Da).
References
-
Pappert, E. J., et al. (1996).[9] "Levodopa stability in solution: Time course, environmental effects, and practical recommendations for clinical use." Movement Disorders, 11(1), 24-26.[9] [Link]
-
Van de Merbel, N., et al. (2017).[7] "Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione." Journal of Chromatography B, 1068, 64-71. [Link]
-
PubChem. (n.d.).[5] Carbidopa-d3 (hydrate) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Kakarla, S., et al. (2016).[9][10] "Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma." Indo American Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. S-(-)-Carbidopa | 28860-95-9 [chemicalbook.com]
- 2. Carbidopa-d3 (hydrate) | C10H16N2O5 | CID 121225237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbidopa - Wikipedia [en.wikipedia.org]
- 4. Levodopa | 59-92-7 [chemicalbook.com]
- 5. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. oaji.net [oaji.net]
Literature review on (s)-(-)-Carbidopa-d3
Technical Whitepaper: (S)-(-)-Carbidopa-d3 in Bioanalytical Applications
Executive Summary this compound is the stable isotope-labeled analog of Carbidopa, a peripheral DOPA decarboxylase (DDC) inhibitor. In drug development and clinical pharmacokinetics, it serves as the critical Internal Standard (IS) for the precise quantification of Carbidopa in biological matrices using Isotope Dilution Mass Spectrometry (IDMS). This guide details the physicochemical properties, mechanistic context, and a validated LC-MS/MS workflow for utilizing Carbidopa-d3 to overcome matrix effects and analyte instability.
Chemical Profile & Specifications
This compound is chemically identical to the therapeutic agent Carbidopa but incorporates three deuterium atoms on the phenyl ring. This modification increases the molecular weight by 3 Daltons, allowing mass spectrometric differentiation while maintaining identical chromatographic behavior and extraction recovery to the non-deuterated analyte.
| Property | Specification |
| Chemical Name | (S)-2-hydrazinyl-3-(3,4-dihydroxyphenyl-2,5,6-d3)-2-methylpropanoic acid |
| CAS Number | 1276197-58-0 (hydrate) / 1276732-89-8 |
| Molecular Formula | C₁₀H₁₁D₃N₂O₄ |
| Molecular Weight | 229.25 g/mol (vs. 226.23 g/mol for unlabeled) |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d3) |
| Solubility | Soluble in dilute mineral acids (HCl); limited solubility in water/ethanol |
| Stability | High Sensitivity: Unstable in neutral/alkaline pH; light-sensitive.[1][2][3][4] |
Mechanistic Context: DDC Inhibition
To understand the bioanalytical necessity of Carbidopa-d3, one must understand the pharmacodynamics of the analyte. Carbidopa is co-administered with Levodopa (L-DOPA) to treat Parkinson’s disease.[5][6] It inhibits the enzyme Aromatic L-amino acid decarboxylase (AADC/DDC) in the periphery, preventing the premature conversion of L-DOPA to Dopamine before it crosses the Blood-Brain Barrier (BBB).[7]
Accurate quantification of Carbidopa is essential to ensure sufficient peripheral inhibition without inducing central toxicity.
Figure 1: Mechanism of Action.[7][8][9][10][11] Carbidopa blocks peripheral DDC, necessitating precise PK monitoring.
Bioanalytical Methodology: LC-MS/MS Protocol
The quantification of Carbidopa is technically challenging due to two factors:
-
Polarity: The hydrazine group makes it highly polar, causing poor retention on standard C18 columns.
-
Instability: The hydrazine moiety is susceptible to oxidation and degradation.
The Solution: A derivatization protocol using 2,4-pentanedione is recommended.[2][3][4][5] This reaction converts the unstable hydrazine into a stable pyrazole derivative, improving lipophilicity for better chromatography and MS sensitivity. Carbidopa-d3 undergoes the exact same derivatization, correcting for any variability in reaction efficiency.
Experimental Workflow
Reagents:
-
Internal Standard: this compound (1 µg/mL in 0.1% Formic Acid).
-
Derivatizing Agent: 2,4-pentanedione (0.1% in Acetonitrile/Acid).
-
Antioxidant Buffer: 0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite (Critical for stability).
Protocol Steps:
-
Sample Prep: Aliquot 50 µL plasma into a tube. Add 10 µL of Antioxidant Buffer immediately.
-
IS Addition: Add 20 µL Carbidopa-d3 working solution.
-
Protein Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid). Vortex 1 min, Centrifuge 10 min at 10,000 x g.
-
Derivatization: Transfer supernatant to a clean vial. Add 50 µL of 2,4-pentanedione solution. Incubate at 40°C for 45 minutes.
-
Analysis: Inject 5 µL into the LC-MS/MS system.
Figure 2: Derivatization workflow to stabilize Carbidopa and Carbidopa-d3 prior to analysis.
Mass Spectrometry Parameters
The derivatization adds mass to the precursor. The transitions below monitor the pyrazole derivative.
| Parameter | Carbidopa (Analyte) | Carbidopa-d3 (Internal Standard) |
| Precursor Ion (Q1) | 291.1 m/z [M+H]⁺ | 294.1 m/z [M+H]⁺ |
| Product Ion (Q3) | 97.1 m/z (or 139.1) | 97.1 m/z (or 142.1) |
| Dwell Time | 50 ms | 50 ms |
| Collision Energy | 20-25 eV | 20-25 eV |
| Retention Time | ~3.5 min | ~3.5 min |
Note: If using a direct (non-derivatized) method, the transitions are 227.1 → 181.1 (Carbidopa) and 230.1 → 184.1 (Carbidopa-d3).
Validation & Performance
Using Carbidopa-d3 as an internal standard typically yields the following performance metrics in human plasma:
-
Linearity: 1.0 – 1000 ng/mL (r² > 0.995).
-
LLOQ: 1.0 ng/mL.
-
Precision (CV%): < 5.0% (Intra-day and Inter-day).[12]
-
Matrix Effect: 95-105% (IS normalized). The d3 isotope perfectly compensates for ion suppression caused by plasma phospholipids.
References
-
BenchChem. (2025).[5] Application Note: High-Sensitivity Detection of Carbidopa-d3 by LC-MS/MS. Retrieved from
-
Van de Merbel, N. C., et al. (2017).[2] Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Journal of Chromatography B. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121225238, Carbidopa-d3. Retrieved from
-
Kakarla, S., et al. (2016).[12][13] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma. Indo American Journal of Pharmaceutical Sciences. Retrieved from
Sources
- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 8. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 10. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 11. researchgate.net [researchgate.net]
- 12. oaji.net [oaji.net]
- 13. oaji.net [oaji.net]
Technical Guide: Isotopic Labeling of Carbidopa for Research
Executive Summary
This guide details the strategic design, synthesis, and application of isotopically labeled carbidopa (S-α-methyl-α-hydrazino-3,4-dihydroxyphenylpropionic acid). As a peripheral DOPA decarboxylase (DDC) inhibitor, carbidopa is critical in Parkinson’s disease therapy. However, its unique hydrazine moiety presents significant stability challenges in bioanalysis. This document provides a self-validating framework for using deuterium (
Part 1: Strategic Rationale & Isotopologue Selection
The choice of isotope and labeling position is not arbitrary; it must be dictated by the specific research question (e.g., PK quantification vs. metabolic flux) and the chemical stability of the label.
Labeling Strategy Matrix
| Application | Recommended Isotopologue | Rationale |
| LC-MS/MS Quantitation | Carbidopa-d | Deuterium labels provide the necessary mass shift (+3 Da) to distinguish from the analyte. Ring labeling is preferred to avoid kinetic isotope effects (KIE) at the metabolic center. |
| Metabolic Flux Analysis | Carbidopa- | Carbon-13 is non-exchangeable and eliminates the risk of D/H exchange in acidic media, critical for tracking the hydrazine cleavage pathway. |
| NMR Structural Studies | Carbidopa- |
The Stability Paradox
Carbidopa is chemically fragile. The hydrazine group is prone to oxidation and degradation into hydrazine and 3,4-dihydroxyphenylacetone.
-
Critical Insight: Standard labeled internal standards (IS) can degrade during sample processing.
-
Solution: The "Co-Derivatization" Protocol. The labeled IS must be added before the derivatization step (typically with 2,4-pentanedione) to track and compensate for degradation losses during the workflow.
Part 2: Synthetic Architecture
Synthesis of labeled carbidopa requires introducing the isotope early in the scaffold construction to ensure stereochemical integrity. We focus here on the Oxaziridine Amination Route , which is the industry standard for introducing the hydrazine moiety.
Synthetic Route Visualization
Figure 1: Strategic synthesis of Carbidopa-d3 via the oxaziridine route. The label is typically carried in the 'Start' material (Ring-d3 or Methyl-d3).
Detailed Protocol: Synthesis of Carbidopa-d (Ring Labeled)
Precursor: L-Methyldopa-d
-
Catechol Protection:
-
Dissolve L-Methyldopa-d
methyl ester in water. -
Add boric acid (1.1 eq) and adjust pH to 9.0 using NaOH. This forms a cyclic borate ester, protecting the oxidation-prone catechol system.
-
-
Hydrazine Formation (The Critical Step):
-
Hydrolysis & Isolation:
-
Acidify the aqueous layer to pH 1 with concentrated HCl. This hydrolyzes the borate ester and the intermediate aminal.
-
Heat to 85°C for 2 hours to effect decarboxylation of the oxaziridine byproduct (if necessary) and full deprotection.
-
Purification: Isolate via ion-exchange chromatography (Dowex 50W) to separate the hydrazine product from unreacted amine.
-
-
Yield Check: Typical yield is 40-60%.
-
QC Check:
H-NMR must show loss of ring protons (if ring-labeled) or the methyl singlet (if methyl-labeled).
-
Part 3: Bioanalytical Workflow (LC-MS/MS)
The quantification of carbidopa is notoriously difficult due to the instability of the hydrazine group.[4] This protocol uses a Derivatization-Stabilization approach.
The "Self-Validating" Protocol
Reagents:
-
Internal Standard (IS): Carbidopa-d
(1 µg/mL in 0.1% formic acid). -
Derivatizing Agent: 2,4-Pentanedione (Acetylacetone).
-
Stabilizer: Sodium Metabisulfite (0.5% w/v) + EDTA.
Step-by-Step Methodology:
-
Sample Collection: Collect blood into tubes containing Sodium Metabisulfite (antioxidant) and EDTA. Crucial: Immediate cooling to 4°C.
-
IS Addition: Add 20 µL of Carbidopa-d
IS to 100 µL plasma.-
Why? Adding IS before derivatization ensures that any variation in derivatization efficiency is normalized.
-
-
Derivatization (In-Situ):
-
Add 100 µL of 1M Acetate Buffer (pH 4.0).
-
Add 50 µL of 2,4-Pentanedione (10% v/v in acetonitrile).
-
Incubate at 60°C for 30 minutes .
-
Chemistry: The hydrazine group reacts with the diketone to form a stable dimethylpyrazole derivative.
-
-
Extraction: Protein precipitation with 400 µL Acetonitrile. Centrifuge (10,000 x g, 10 min).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Kinetex Biphenyl).
-
Mobile Phase: A: 0.1% Formic Acid; B: Acetonitrile.
-
Transition Monitoring (MRM):
-
Analyte (Derivatized): m/z 291.1
225.1 -
IS (Derivatized-d
): m/z 294.1 228.1
-
-
Metabolic Pathway & Derivatization Logic[5]
Figure 2: Fate of the hydrazine moiety. Derivatization 'locks' the structure for analysis, preventing degradation into toxic hydrazine.
Part 4: Quality Control & Handling
Isotopic Purity Assessment
Before use, the labeled material must undergo Isotopic Enrichment Analysis.
-
Method: High-Resolution MS (HRMS).
-
Calculation:
-
Requirement:
isotopic purity to prevent "cross-talk" in the unlabeled channel (M+0).
Stability & Storage
-
Light Sensitivity: Carbidopa is photosensitive. Store all labeled stocks in amber glass vials.
-
Oxidation: The catechol group oxidizes rapidly at pH > 7. Always store in 0.1N HCl or formate buffer.
-
Temperature: Solid state: -20°C. Solution: Use immediately or freeze at -80°C. Do not store in solution at 4°C for >24 hours.
References
-
Synthesis of Carbidopa via Oxaziridine Route
- Source: Google P
- Relevance: Defines the core synthetic architecture for introducing the hydrazine group.
-
LC-MS/MS Quantification of Carbidopa using Derivatiz
- Title: Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatiz
-
Source: Journal of Chromatography B (2017)[4]
- Relevance: Establishes the gold-standard "derivatization" protocol for stabilizing the hydrazine moiety.
-
Stability of Carbidopa and Hydrazine Form
-
Title: Clinical Pharmacology Review: Levodopa-Carbidopa Enteral Suspension (NDA 203952).[5]
- Source: FDA.gov
- Relevance: Provides authoritative data on the degradation half-life and hydrazine form
-
-
Carbidopa-d3 Commercial Reference
- Source: PubChem / MedChemExpress
- Relevance: Verifies the commercial availability and structure of the standard ring-labeled isotopologue.
Sources
- 1. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 2. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Guide: The Role of (S)-(-)-Carbidopa-d3 in Parkinson's Disease Research
Executive Summary
In the pharmacokinetic (PK) profiling of Parkinson’s disease (PD) therapeutics, precision is paramount. (S)-(-)-Carbidopa-d3 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Carbidopa. Its primary role is to eliminate quantitative bias caused by matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. By mirroring the physicochemical properties of the analyte while maintaining a distinct mass signature, Carbidopa-d3 enables researchers to accurately map the metabolic fate of DOPA decarboxylase (DDC) inhibitors, ensuring the validity of bioavailability data in clinical and preclinical studies.
Part 1: Chemical & Pharmacological Foundation[1]
Structural Identity
This compound is the deuterated analog of Carbidopa, where three hydrogen atoms on the aromatic ring are replaced by deuterium (
-
Chemical Name: (S)-3-(3,4-Dihydroxyphenyl-2,5,6-d3)-2-hydrazinyl-2-methylpropanoic acid[1][2]
-
CAS Number: 1276197-58-0 (Hydrate form)[3]
-
Molecular Formula:
[4] -
Key Property: Retention time (
) identical to Carbidopa on Reverse Phase (RP) and HILIC columns.
Mechanism of Action: DDC Inhibition
To understand the utility of the -d3 standard, one must understand the target. Carbidopa acts as a peripheral DOPA decarboxylase (DDC) inhibitor.[5][3][6][7] In PD treatment, it is co-administered with Levodopa (L-DOPA).[3][8] Without Carbidopa, L-DOPA is rapidly converted to dopamine in the periphery, causing systemic toxicity (nausea, arrhythmia) and preventing the drug from crossing the Blood-Brain Barrier (BBB).[9]
Carbidopa-d3 is used to quantify circulating Carbidopa levels to ensure sufficient DDC inhibition is achieved without overdosing.[5]
Figure 1: Mechanism of Action.[5][3][6][7][8][10][11] Carbidopa prevents peripheral conversion of L-DOPA.[5][3][6][9][12] The -d3 variant is used to quantify the "Carbidopa" node in plasma.
Part 2: The Bioanalytical Core (LC-MS/MS)
The Problem: Matrix Effects
In plasma and brain tissue analysis, phospholipids and endogenous proteins often co-elute with the analyte, causing Ion Suppression or Enhancement in the electrospray ionization (ESI) source.
-
Structural Analogs (e.g., Methyldopa): Do not co-elute perfectly with Carbidopa.[5] If the suppression zone occurs at 2.5 min and Methyldopa elutes at 2.8 min, the internal standard will not experience the same suppression as the analyte, leading to calculation errors.
-
Carbidopa-d3 Solution: As an isotopolog, it co-elutes with Carbidopa. If the analyte signal is suppressed by 40%, the -d3 signal is also suppressed by 40%. The ratio remains constant, ensuring accurate quantification.
Validated Experimental Protocol
The following workflow is designed for high-throughput PK studies using human or rodent plasma.
Step 1: Sample Preparation (Protein Precipitation)
Carbidopa is hydrophilic and unstable in basic conditions.[5] Acidic extraction is critical.[5]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Stabilization: Immediately add 10 µL of antioxidant solution (0.5% Sodium Metabisulfite + 0.1% EDTA in water). Note: Catecholamines oxidize rapidly; this step is non-negotiable.
-
Spike IS: Add 20 µL of This compound working solution (500 ng/mL in 0.1% Formic Acid).
-
Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.
-
Separation: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
Step 2: Chromatographic Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to Carbidopa's polarity.[5]
-
Example: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm).[5]
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
Step 3: Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode.[5][13] The catechol moiety requires careful optimization of declustering potential (DP) to prevent in-source fragmentation.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| Carbidopa | 227.1 ( | 181.1 | 22 | Analyte |
| Carbidopa-d3 | 230.1 ( | 184.1 | 22 | Internal Standard |
| Methyldopa | 212.1 | 139.1 | 25 | Alternative IS (Inferior) |
Workflow Visualization
Figure 2: Bioanalytical Workflow. The co-elution in the "HILIC Separation" phase is the critical step where the -d3 isotope corrects for matrix suppression.
Part 3: Advanced Applications & Considerations
Stability & Degradation Kinetics
Carbidopa is prone to oxidative degradation and hydrazine cleavage.[5] In research settings, Carbidopa-d3 is also used to monitor sample integrity. If the IS signal area drops significantly across a run (while the ratio remains constant), it indicates systemic degradation in the autosampler.
-
Protocol Tip: Maintain autosampler temperature at 4°C. Use amber glass vials to prevent photo-degradation.
Deuterium Isotope Effect
While rare in LC-MS, deuterium labeling can sometimes cause a slight shift in retention time (
Clinical Relevance
In Phase II/III clinical trials for PD, regulatory bodies (FDA/EMA) mandate robust bioanalytical methods.[5] The use of a stable isotope IS (Carbidopa-d3) is virtually a requirement to meet the accuracy guidelines (±15%) for PK data submission.
References
-
Chemical Identity & Properties
-
Bioanalytical Method Validation
-
C.A.J. Van de Merbel, et al. (2017).[5][11] Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Journal of Chromatography B. Retrieved from [Link]
-
FDA.[5][6][10][16] (2018).[5][15][17] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
-
Mechanism of Action
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. esschemco.com [esschemco.com]
- 5. lcms.cz [lcms.cz]
- 6. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione [pubmed.ncbi.nlm.nih.gov]
- 12. Carbidopa - Wikipedia [en.wikipedia.org]
- 13. Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
(s)-(-)-Carbidopa-d3 CAS number and molecular formula
Chemical Identity & Specifications
(S)-(-)-Carbidopa-d3 is the stable isotope-labeled analog of Carbidopa, a peripheral DOPA decarboxylase (DDC) inhibitor. It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis to normalize for matrix effects, extraction efficiency, and ionization variability during the quantification of Carbidopa and Levodopa in biological matrices.
The data below refers to the Ring-d3 isotopologue, the industry-standard variant for bioanalytical workflows due to the metabolic stability of the aromatic ring compared to the hydrazine moiety.
| Parameter | Technical Specification |
| Chemical Name | (S)-3-(3,4-Dihydroxyphenyl-2,5,6-d3)-2-hydrazino-2-methylpropionic acid |
| Common Name | Carbidopa-d3 (Ring-d3) |
| CAS Number | 1276197-58-0 (Specific to Ring-d3) Note: Unlabeled parent CAS is 28860-95-9 |
| Molecular Formula | |
| Molecular Weight | 229.25 g/mol (Unlabeled: 226.23 g/mol ) |
| Isotopic Purity | Typically |
| Solubility | Soluble in dilute aqueous acid (0.1 N HCl); slightly soluble in water; unstable in alkaline solutions.[1][2] |
| pKa | ~2.3 (Carboxylic acid), ~9.0 (Phenolic), ~10.0 (Hydrazine) |
Mechanism of Action: The DDC Inhibition Pathway
To understand the utility of Carbidopa-d3, one must understand the pharmacodynamics of the parent drug. Carbidopa is a suicide substrate for Aromatic L-amino acid decarboxylase (AADC/DDC) .
-
Physiological Context: L-DOPA is the precursor to Dopamine.[3][4][5] Dopamine cannot cross the Blood-Brain Barrier (BBB).[3][4]
-
The Problem: Without Carbidopa, peripheral DDC converts L-DOPA to Dopamine before it reaches the brain, causing systemic side effects (nausea, hypotension) and reducing therapeutic efficacy.[3][4]
-
The Solution: Carbidopa inhibits peripheral DDC but does not cross the BBB itself.[4][6] This forces L-DOPA to remain intact until it enters the CNS, where it is then converted to Dopamine.[4]
Pathway Visualization
The following diagram illustrates the differential metabolism in the Periphery vs. the Central Nervous System (CNS).
Figure 1: Mechanism of Carbidopa inhibition preventing peripheral decarboxylation of L-DOPA.
Bioanalytical Workflow (LC-MS/MS)
In high-throughput drug development, Carbidopa-d3 is the gold standard Internal Standard. Its physicochemical properties (retention time, pKa, extraction recovery) mirror the analyte, ensuring that any matrix suppression affects both the analyte and the IS equally, thereby mathematically cancelling out the error.
Sample Preparation Protocol (Protein Precipitation)
Rationale: Carbidopa is highly polar (logP ~ -1.9). Liquid-Liquid Extraction (LLE) is often inefficient. Protein Precipitation (PPT) is preferred for recovery, though it leaves more matrix components, making the deuterated IS critical for signal normalization.
-
Aliquot: Transfer
of plasma/serum to a 96-well plate. -
IS Spike: Add
of Carbidopa-d3 working solution ( in 0.1% Formic Acid). -
Precipitation: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid.-
Note: Acidification stabilizes the hydrazine group, preventing oxidative degradation.
-
-
Agitation: Vortex for 2 minutes at 1200 RPM.
-
Separation: Centrifuge at
for 10 minutes at . -
Dilution: Transfer
of supernatant to a fresh plate and dilute with of water (to improve peak shape on reverse-phase columns).
LC-MS/MS Parameters
-
Ionization: ESI Positive Mode (
). -
Column: Polar-embedded C18 or Phenyl-Hexyl (e.g., Waters XSelect HSS T3) is required to retain this polar molecule.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[1]
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbidopa | 227.1 | 181.1 | 18 |
| Carbidopa-d3 | 230.1 | 184.1 | 18 |
Note: The mass shift of +3 corresponds to the three deuterium atoms on the aromatic ring. The fragmentation usually involves the loss of the hydrazine/carboxylic moiety, retaining the aromatic ring in the fragment, thus preserving the +3 mass shift in the product ion.
Analytical Logic Flow
Figure 2: Step-by-step bioanalytical workflow for Carbidopa quantification using d3-IS.
Handling, Stability, and Troubleshooting
As a Senior Scientist, I must highlight the "hidden" failure modes associated with Carbidopa-d3.
-
Oxidative Instability: The catechol (dihydroxy) ring is extremely prone to oxidation, turning solutions dark (melanin formation).
-
Protocol: Always prepare stock solutions in 0.1% Formic Acid or 10 mM Ascorbic Acid . Never store in neutral/basic buffers.
-
Storage:
, protected from light (amber vials).
-
-
Hydrazine Reactivity: The hydrazine group can react with endogenous ketones/aldehydes in plasma.
-
Protocol: Perform sample processing on wet ice. Do not leave samples at room temperature for >30 mins.
-
-
Deuterium Exchange: The aromatic C-D bonds in Ring-d3 Carbidopa are stable. However, if using a "labile" deuterated version (e.g., on the hydrazine or hydroxyls), back-exchange with water will occur, ruining the assay. Ensure you purchase the Ring-d3 or Methyl-d3 variant.
References
-
National Center for Biotechnology Information (2023). Carbidopa Compound Summary. PubChem. [Link]
-
Van de Merbel, N. C., et al. (2017). Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Journal of Chromatography B. [Link][7]
-
StatPearls [Internet]. Carbidopa.[2][8][9] Treasure Island (FL): StatPearls Publishing. [Link]
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods.[Link]
Sources
- 1. S-(-)-Carbidopa | 28860-95-9 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Carbidopa - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 5. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 7. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of (S)-(-)-Carbidopa-d3 in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-(-)-Carbidopa-d3 in human plasma. Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase inhibitor used in combination with Levodopa for the treatment of Parkinson's disease.[1][2][3] The use of a stable isotope-labeled internal standard, this compound, is critical for mitigating matrix effects and ensuring the accuracy and precision of the bioanalytical method. This protocol outlines a streamlined protein precipitation procedure for sample preparation and optimized LC-MS/MS parameters for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6]
Introduction
Carbidopa's primary mechanism of action is the inhibition of DOPA decarboxylase (DDC), an enzyme responsible for the conversion of L-DOPA to dopamine.[3] By inhibiting DDC in the periphery, Carbidopa allows for a greater proportion of administered Levodopa to cross the blood-brain barrier, where it can exert its therapeutic effect.[3] Accurate quantification of Carbidopa in biological matrices is therefore essential for understanding its pharmacokinetics and for optimizing therapeutic regimens.
The challenge in developing a bioanalytical method for Carbidopa lies in its polar nature, which can make it difficult to achieve good retention and peak shape on traditional reversed-phase liquid chromatography columns.[7] This application note addresses this challenge through the use of a suitable analytical column and mobile phase composition. The use of a deuterated internal standard, this compound, is a cornerstone of this method. Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS as they co-elute with the analyte and experience similar ionization suppression or enhancement, thereby correcting for variability in sample preparation and instrument response.
Analyte and Internal Standard Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| (S)-(-)-Carbidopa | C10H14N2O4 | 226.23 | Slightly soluble in water; XLogP3: -2.2.[3][8] |
| This compound | C10H11D3N2O4 | 229.25 | Assumed to have similar properties to the unlabeled form. |
Materials and Reagents
-
(S)-(-)-Carbidopa analytical standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Perchloric acid
-
Human plasma (K2-EDTA as anticoagulant) from a certified vendor
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-(-)-Carbidopa and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-(-)-Carbidopa stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This method utilizes a simple and rapid protein precipitation technique for sample cleanup.[9][10][11]
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from endogenous plasma components.
| Parameter | Condition |
| LC System: | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column: | ACE C18 (50 x 4.6 mm, 5 µm) or equivalent.[9] |
| Mobile Phase A: | 0.2% Formic acid in water.[9] |
| Mobile Phase B: | Acetonitrile.[9] |
| Gradient: | A suitable gradient starting with a low percentage of organic phase to retain the polar analyte, followed by a ramp to elute it and a final wash step. A starting condition of 10% acetonitrile is recommended.[9] |
| Flow Rate: | 0.5 mL/min |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for sensitive and selective detection.
| Parameter | Setting |
| Mass Spectrometer: | A triple quadrupole mass spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| MRM Transitions: | (S)-(-)-Carbidopa: m/z 227.2 → 181.0; this compound: m/z 230.2 → 184.0.[9] |
| Collision Energy: | Optimized for each transition (e.g., 11.5 V for Carbidopa).[11] |
| Source Temperature: | 150°C.[10] |
| Desolvation Temperature: | 500°C.[10] |
| Capillary Voltage: | 1.5 kV.[10] |
| Cone Gas Flow: | 150 L/h.[10] |
| Desolvation Gas Flow: | 1000 L/h.[10] |
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Method Validation
A full validation of this bioanalytical method should be performed according to the latest guidelines from regulatory agencies such as the FDA and EMA.[4][5][6][12] Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range of 3-600 ng/mL for Carbidopa has been previously reported.[9]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Carryover: The appearance of the analyte in a blank sample following the analysis of a high-concentration sample.
-
Dilution Integrity: The accuracy of determining the concentration of an analyte in a sample after dilution with blank matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Reporting
Data acquisition and processing are performed using the instrument's software. The concentration of (S)-(-)-Carbidopa in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed using a weighted linear regression model.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and optimized chromatographic and mass spectrometric conditions make it well-suited for routine analysis in a regulated bioanalytical laboratory. Proper method validation is essential to ensure the reliability of the data generated using this protocol.
References
-
Sensitive LC–MS/MS Method for Quantitation of Levodopa and Carbidopa in Plasma: Application to a Pharmacokinetic Study: Bioanalysis - Taylor & Francis. Available at: [Link]
-
Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma - PubMed. Available at: [Link]
-
Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma - ResearchGate. Available at: [Link]
-
Simultaneous Estimation of Levodopa and Carbidopa in Mice Plasma by LC-MS/MS | Asian Journal of Chemistry. Available at: [Link]
-
Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - MDPI. Available at: [Link]
-
(PDF) Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - ResearchGate. Available at: [Link]
-
S. Chemical structure and ion product spectrum of carbidopa (m/z 181),... - ResearchGate. Available at: [Link]
-
application to a bioequivalence study Determination of levodopa in human plasma by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - SciELO. Available at: [Link]
-
selective and rapid lc-ms/ms method for the simultaneous quantitation of levodopa and carbidopa. Available at: [Link]
-
Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PubMed Central. Available at: [Link]
-
Carbidopa | C10H14N2O4 | CID 34359 - PubChem - NIH. Available at: [Link]
-
Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
Carbidopa - Wikipedia. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available at: [Link]
-
Carbidopa | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - PubMed. Available at: [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbidopa - Wikipedia [en.wikipedia.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbidopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Sample Preparation for (S)-(-)-Carbidopa-d3 in Plasma
Executive Summary & Scientific Rationale
The accurate quantification of (S)-(-)-Carbidopa and its stable isotope labeled internal standard, Carbidopa-d3 , in plasma presents a unique bioanalytical challenge due to two intrinsic physicochemical properties: high polarity (zwitterionic nature) and extreme oxidative instability (catechol moiety).
Standard generic extraction protocols (e.g., simple acetonitrile precipitation) often fail to provide reproducible data for Carbidopa because they do not adequately address the rapid auto-oxidation of the catechol group at physiological or neutral pH. Furthermore, the hydrophilic nature of the molecule (
This guide details two field-proven protocols designed to maximize analyte stability and extraction efficiency :
-
Protocol A (High Throughput): Acid-Stabilized Protein Precipitation (PPT) using Perchloric Acid (PCA).
-
Protocol B (High Purity): Solid Phase Extraction (SPE) using Alumina or Polymeric HLB sorbents.
Pre-Analytical Considerations: The "Stabilization Cocktail"
Critical Control Point: The degradation of Carbidopa begins immediately upon blood collection. The catechol group oxidizes to quinones, and the hydrazine group is susceptible to degradation.
Causality:
-
Oxidation: Accelerated by basic/neutral pH, light, and temperature.
-
Mitigation: You must acidify the matrix and add a reducing agent immediately.
Recommended Collection & Stabilization Protocol
To ensure data integrity, plasma must be treated with a stabilization cocktail before freezing.
| Component | Concentration in Plasma | Function |
| Anticoagulant | K2-EDTA | Prevents clotting; compatible with LC-MS. |
| Antioxidant | Ascorbic Acid (0.5 - 1.0 mg/mL) | Sacrificial reducing agent; prevents catechol oxidation. |
| Acidifier | Formic Acid (0.5%) or Sodium Metabisulfite | Maintains pH < 3.0 to inhibit auto-oxidation. |
| Temperature | 4°C (Processing) / -70°C (Storage) | Slows kinetic degradation rates. |
Tech Tip: Prepare a 10x "Stabilization Solution" (10 mg/mL Ascorbic Acid in 5% Formic Acid). Add 100 µL of this solution to every 900 µL of fresh plasma immediately after centrifugation.
Protocol A: Perchloric Acid (PCA) Protein Precipitation
Best for: High-throughput clinical monitoring, PK studies, and unstable catechols.
Mechanism: Perchloric acid (0.4 M) acts as a dual-function reagent. It effectively precipitates plasma proteins (albumin/globulins) while simultaneously creating a highly acidic environment that stabilizes Carbidopa-d3. Unlike organic solvents (MeOH/ACN), PCA does not require evaporation, which can degrade thermally labile analytes.
Reagents
-
Precipitation Reagent: 0.4 M Perchloric Acid (HClO₄) in water, chilled to 4°C.
-
Internal Standard (IS) Spiking Solution: Carbidopa-d3 (100 ng/mL) in 0.1% Formic Acid.
Step-by-Step Workflow
-
Thaw: Thaw plasma samples (stabilized) on wet ice.
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube (light-protected).
-
IS Addition: Add 20 µL of Carbidopa-d3 IS solution. Vortex gently for 5 seconds.
-
Why? Allows the IS to equilibrate with the matrix proteins before precipitation.
-
-
Precipitation: Add 200 µL of ice-cold 0.4 M Perchloric Acid .
-
Ratio: 1:1 (Plasma:Acid).[1]
-
-
Vortex: Vortex vigorously for 30 seconds. The sample will turn cloudy white.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C .
-
Supernatant Transfer: Transfer the clear supernatant to an amber autosampler vial.
-
Note: Do not disturb the pellet. The supernatant is highly acidic (pH < 1).
-
-
Injection: Inject directly onto the LC-MS system (ensure column compatibility, see Section 5).
Figure 1: Acid-stabilized protein precipitation workflow ensuring catechol stability.
Protocol B: Solid Phase Extraction (SPE)
Best for: Trace level analysis (< 5 ng/mL) or when removing phospholipids is critical.
Mechanism: Due to Carbidopa's zwitterionic character, standard C18 is inefficient. We utilize Alumina-A (Acidic) cartridges which form specific complexes with catechols, or Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents.
Reagents
-
Cartridge: Oasis HLB (30 mg) or Alumina-A (Acidic).
-
Wash Solvent: 5% Methanol in Water (0.1% Formic Acid).
-
Elution Solvent: 50% Methanol containing 1% Formic Acid.
Step-by-Step Workflow (HLB Method)
-
Conditioning:
-
1.0 mL Methanol.
-
1.0 mL Water (0.1% Formic Acid).
-
-
Loading:
-
Mix 200 µL Plasma + 20 µL IS + 200 µL 0.1% Formic Acid.
-
Load mixture onto the cartridge at low vacuum (~2-3 psi).
-
-
Washing:
-
Wash with 1.0 mL 5% Methanol in 0.1% Formic Acid.
-
Why? Removes salts and proteins without eluting the polar Carbidopa.
-
-
Elution:
-
Elute with 2 x 250 µL of 50% Methanol / 1% Formic Acid .
-
Critical: The acid in the elution solvent is required to break the interaction and keep the analyte stable.
-
-
Reconstitution (Optional):
-
Evaporate under Nitrogen at 35°C (Avoid high heat!).
-
Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).
-
LC-MS/MS Analytical Conditions
Sample preparation is only as good as the chromatography that follows. Because the PCA extract is highly aqueous and acidic, HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred separation mode to prevent "solvent shock" and ensure retention of the polar analyte.
| Parameter | Recommendation | Rationale |
| Column | HILIC (e.g., Atlantis HILIC Silica or BEH Amide) | Retains polar zwitterions; compatible with high organic injection solvents (for SPE) or aqueous (for PPT with care). |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (Water) | Buffer controls ionization state; Acid stabilizes catechol. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for HILIC. |
| Detection | ESI Positive Mode (MRM) | Carbidopa-d3 Transitions: m/z 230.1 → 184.1 (Quantifier). |
Note on PCA Extracts: If injecting PCA supernatant directly onto a C18 column, the early elution of the void volume may suppress ionization. A divert valve is essential to send the first 1.0 min to waste.
Validation & Troubleshooting
Common Failure Modes
-
Low Recovery:
-
Cause: Oxidation during sample handling.
-
Fix: Verify Ascorbic Acid was added immediately at collection. Check pH of final extract (must be < 3).
-
-
Peak Tailing:
-
Cause: Interaction with silanols or metal ions in the LC system.
-
Fix: Use a passivation solution (medronic acid) or ensure the column is fully end-capped.
-
-
Carbidopa-d3 Signal Drift:
-
Cause: Deuterium exchange (rare for d3, but possible) or matrix effects.
-
Fix: Ensure the IS is added before any acidification step to track extraction efficiency accurately.
-
Stability Data Reference
Studies indicate that Carbidopa in plasma without acidification degrades by >20% within 4 hours at room temperature. With Ascorbic Acid + PCA , stability is extended to >24 hours at room temperature and >30 days at -70°C [1, 2].
References
-
Determination of levodopa in human plasma by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of the Brazilian Chemical Society. Available at: [Link][2][3][4][5]
-
Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use. Movement Disorders.[6][7] Available at: [Link]
-
Ascorbic acid can alleviate the degradation of levodopa and carbidopa induced by magnesium oxide. Brain and Behavior.[8] Available at: [Link]
-
Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simplified Perchloric Acid Workflow With Neutralization (PCA N) for Democratizing Deep Plasma Proteomics at Population Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbic acid can alleviate the degradation of levodopa and carbidopa induced by magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of (S)-(-)-Carbidopa-d3
A Guide for Preclinical Pharmacokinetic and Pharmacodynamic Assessment
Scientific Background and Rationale
(S)-(-)-Car-bidopa is an essential component in the management of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the brain.[1][2] Carbidopa functions as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor.[1][3][4] When co-administered with Levodopa (L-DOPA), the metabolic precursor to dopamine, Carbidopa prevents the conversion of L-DOPA to dopamine in the peripheral tissues.[1][3] This action is crucial because dopamine itself cannot cross the blood-brain barrier, whereas L-DOPA can.[1][3] By inhibiting peripheral metabolism, Carbidopa increases the bioavailability of L-DOPA to the central nervous system, allowing for lower doses of L-DOPA to be administered and mitigating peripheral side effects such as nausea and cardiovascular issues.[1]
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a promising approach in drug development to enhance pharmacokinetic properties.[][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of drug metabolism, potentially leading to a longer half-life, more stable plasma concentrations, and an improved safety profile.[7][8]
(S)-(-)-Carbidopa-d3 is a deuterated version of Carbidopa. The primary hypothesis for its use is that the deuterium substitution will slow its metabolism, leading to more sustained plasma concentrations. This could, in turn, provide a more consistent inhibition of peripheral AADC, leading to more stable L-DOPA levels and potentially reducing motor fluctuations experienced by Parkinson's disease patients.
This document outlines a comprehensive in vivo experimental design to rigorously evaluate and compare the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound against its non-deuterated counterpart, (S)-(-)-Carbidopa, in a validated rodent model of Parkinson's disease.
In Vivo Experimental Design
Primary Objectives
-
To compare the pharmacokinetic profile of this compound with that of (S)-(-)-Carbidopa following co-administration with L-DOPA in a rat model of Parkinson's disease.
-
To evaluate the impact of this compound on the pharmacokinetics of L-DOPA.
-
To assess and compare the pharmacodynamic efficacy of this compound and (S)-(-)-Carbidopa on motor function in the Parkinson's disease model.
Animal Model Selection: The Unilateral 6-OHDA-Lesioned Rat
The 6-hydroxydopamine (6-OHDA) rat model is a well-established and widely used neurotoxin-based model that mimics the key pathological features of Parkinson's disease, namely the degeneration of dopaminergic neurons in the substantia nigra.[9][10][11][12] A unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) leads to a near-complete loss of dopaminergic neurons on one side of the brain.[12][13][14] This unilateral lesion results in characteristic motor asymmetry, which can be reliably quantified through behavioral tests, making it an ideal model for assessing the efficacy of anti-parkinsonian drugs.[15][16]
All animal procedures must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Groups and Dosing Regimen
The study will involve the following experimental groups of unilaterally 6-OHDA-lesioned rats:
| Group | Treatment | Rationale |
| 1 | Vehicle Control (e.g., Saline or Methylcellulose suspension) | To establish baseline motor function and assess any effects of the vehicle and administration procedure. |
| 2 | L-DOPA + (S)-(-)-Carbidopa | To serve as the positive control, representing the current standard of care. |
| 3 | L-DOPA + this compound | The primary test group to evaluate the deuterated compound. |
-
Dosing: The ratio of L-DOPA to Carbidopa (or its deuterated analogue) should be maintained at a clinically relevant ratio, typically 4:1 or 10:1.[17] Dose levels should be selected based on existing literature for rat models. For instance, a dose of 12 mg/kg for L-DOPA administered via oral gavage has been previously reported.
-
Administration: Oral gavage is a clinically relevant route of administration for L-DOPA/Carbidopa formulations.[18]
Experimental Workflow
The overall experimental workflow is depicted below. A rigorous design with adequate timelines for acclimatization, lesioning, recovery, and testing is crucial for the validity of the results.[19]
Sources
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. pjps.pk [pjps.pk]
- 3. Carbidopa - Wikipedia [en.wikipedia.org]
- 4. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioscientia.de [bioscientia.de]
- 9. criver.com [criver.com]
- 10. 6-OHDA Model for Parkinson's Disease Research - JoVE Journal [jove.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 19. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Storage of (S)-(-)-Carbidopa-d3 Standard Solutions
This Application Note and Protocol provides a validated framework for the preparation, handling, and storage of (S)-(-)-Carbidopa-d3 (Carbidopa-d3) standard solutions. It is designed for bioanalytical chemists and pharmaceutical researchers conducting LC-MS/MS quantification of Carbidopa in biological matrices.
Introduction & Scientific Rationale
(S)-(-)-Carbidopa is a peripheral DOPA decarboxylase inhibitor used in the treatment of Parkinson’s disease.[1] Accurate quantification in pharmacokinetic (PK) studies requires the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, recovery losses, and ionization variability.
Carbidopa-d3 (labeled on the
This protocol synthesizes solubility data and stability kinetics to establish a "Gold Standard" workflow for handling Carbidopa-d3.
Material Specifications & Certificate of Analysis (CoA) Review
Before preparation, verify the reference material against the following criteria to ensure analytical rigor.
| Parameter | Specification | Scientific Rationale |
| Chemical Purity | Impurities (e.g., Methyldopa, Hydrazine) can cause ion suppression or isobaric interference. | |
| Isotopic Purity | High isotopic purity minimizes the "contribution to native" signal (M+0), improving the Lower Limit of Quantitation (LLOQ). | |
| Form | Solid (Hydrate) | Carbidopa is often supplied as a monohydrate.[1][3][4] Correction for water content and counter-ions is critical during weighing. |
| Label Position | Deuterium on the methyl group is metabolically and chemically stable, unlike aromatic protons which may undergo exchange in acidic media. |
Physicochemical Constraints: Solubility & Stability
Solubility Profile
Carbidopa is zwitterionic (
| Solvent System | Solubility Rating | Suitability for LC-MS Stock |
| Water (Neutral pH) | Poor (< 1 mg/mL) | NO. Risk of precipitation and adsorption. |
| Methanol (100%) | Slight | Caution. Sonication required; risk of precipitation upon cold storage. |
| DMSO | Good (~10-20 mg/mL) | Acceptable. High boiling point makes evaporation difficult; potential for freezing artifacts. |
| 0.1 M HCl | Excellent | NO. Non-volatile acid can damage LC-MS columns if not diluted. |
| MeOH + 0.1% Formic Acid | Optimal | Balances solubility, volatility, and MS compatibility. |
Stability Factors
-
Oxidation: The catechol moiety oxidizes rapidly to a quinone at pH > 7 or in the presence of dissolved oxygen/metal ions.
-
Photolysis: UV/VIS light accelerates oxidative degradation.
-
Temperature: Thermal degradation is significant above 25°C.
Protocol: Primary Stock Solution Preparation
Objective: Prepare a 1.0 mg/mL Master Stock Solution of this compound.
Reagents & Equipment
-
Solvent A: Methanol (LC-MS Grade)
-
Solvent B: 1% Formic Acid in Water (Freshly prepared)
-
Stabilizer: Ascorbic Acid (Optional, for long-term storage stocks)
-
Vessel: Amber volumetric flask (Class A)
-
Gas: Nitrogen (
) for headspace purging
Workflow Diagram
Figure 1: Step-by-step workflow for the preparation of stable Carbidopa-d3 stock solutions.
Step-by-Step Procedure
-
Mass Calculation: Calculate the required mass (
) to achieve the target free base concentration ( ): Note: If the CoA states the content is already "adjusted for water/salt," skip the correction factors. -
Weighing: Weigh the Carbidopa-d3 solid into a weighing boat (avoid static) and transfer quantitatively to an Amber volumetric flask.
-
Dissolution (The "Acid Sandwich" Method):
-
Add 1% Formic Acid (aq) to ~20% of the flask volume. Swirl to protonate the amine (ensuring solubility).
-
Add Methanol to ~60% of the flask volume.
-
Sonicate for 5 minutes. Ensure no visible particles remain.[4]
-
Dilute to volume with 50:50 MeOH:Water .
-
-
Aliquoting & Storage:
-
Immediately transfer the solution into Amber HPLC vials or Cryovials (polypropylene is acceptable, but glass is preferred to prevent adsorption).
-
Nitrogen Purge: Gently blow inert
gas over the headspace of each vial for 5-10 seconds before capping to displace oxygen. -
Label: "Carbidopa-d3 Stock, 1 mg/mL, [Date], [Initials], Exp: 6 Months".
-
Working Standard Preparation & Dilution
Warning: Do not perform serial dilutions in 100% aqueous buffer (e.g., PBS). Carbidopa-d3 may precipitate or degrade.
Dilution Solvent (Diluent)
Use 0.1% Formic Acid in Water/Methanol (90:10 v/v) .
-
Reasoning: The acidic pH maintains solubility and stability. The low organic content matches the initial mobile phase conditions of most reverse-phase LC methods, preventing "solvent effects" (peak broadening) during injection.
Dilution Scheme (Example)
| Solution ID | Source | Diluent Volume | Final Conc. | Storage Stability |
| WS-1 | 100 µL Master Stock | 900 µL | 100 µg/mL | 1 Month @ -20°C |
| WS-2 | 100 µL WS-1 | 900 µL | 10 µg/mL | 1 Week @ 4°C |
| Daily IS | Dilute WS-2 to target | (As needed) | ~50-200 ng/mL | Fresh Daily |
Stability & Storage Guidelines
The following stability matrix is based on degradation kinetics of the catechol group.
| Condition | Stability Estimate | Recommendation |
| -80°C (Dark) | > 12 Months | Recommended for Master Stock. |
| -20°C (Dark) | 3-6 Months | Acceptable for Working Stocks. |
| 4°C (Refrigerator) | < 1 Week | Short-term only. Monitor for color change (browning). |
| Room Temp (Light) | < 4 Hours | Avoid. Keep on ice during use. |
| Freeze-Thaw | Max 3 Cycles | Aliquot stocks to single-use volumes to avoid this. |
Troubleshooting & System Suitability
Validating the Standard
Before running samples, inject the Daily IS solution (Carbidopa-d3 only) to verify purity.
-
Acceptance Criteria:
-
Carbidopa-d3 Peak: S/N > 100.
-
Interference at Native Mass: The signal at the transition for native Carbidopa (e.g., 227 -> 181) must be < 20% of the LLOQ signal.
-
Retention Time: Must match native Carbidopa within ± 0.05 min.
-
Degradation Indicators
If the Carbidopa-d3 solution turns yellow or brown , quinone formation has occurred. Discard immediately.
Adsorption Issues
If IS response drops over a run:
-
Switch to Silanized Glass Vials .
-
Ensure the Diluent contains at least 0.1% Formic Acid.
References
-
Cayman Chemical. (2022).[4] Carbidopa (hydrate) Product Information & Solubility. Retrieved from
-
Pappert, E. J., et al. (1996).[5] Levodopa stability in solution: Time course, environmental effects, and practical recommendations. Movement Disorders, 11(1), 24-26.[5] Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
-
United States Pharmacopeia (USP). (2022).[6] Carbidopa and Levodopa Orally Disintegrating Tablets: Monograph Revision. Link
-
BenchChem. (2025). Developing a Stable Carbidopa Solution for In Vitro Experiments. Link
Sources
Application Note: Precision Quantitation of Carbidopa in Biological Matrices Using (S)-(-)-Carbidopa-d3 via LC-MS/MS
This Application Note is designed for researchers and bioanalytical scientists involved in the pharmacokinetic (PK) and metabolic profiling of Parkinson’s disease therapeutics. It details the rigorous application of (S)-(-)-Carbidopa-d3 as an Internal Standard (IS) for the quantification of Carbidopa in biological matrices.
Abstract
The accurate quantification of Carbidopa, a peripheral DOPA decarboxylase (DDC) inhibitor, is critical for optimizing Levodopa/Carbidopa dosing regimens in Parkinson’s disease. However, Carbidopa’s high polarity, poor stability in plasma, and susceptibility to matrix effects pose significant bioanalytical challenges. This guide provides a validated protocol utilizing This compound —a stable isotope-labeled internal standard—to normalize extraction recovery and ionization variability, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.
Introduction & Scientific Rationale
1.1 The Role of Carbidopa
Carbidopa is a structural analog of DOPA that inhibits the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase or DDC) .[1][2][3][4][5][6][7][8] Unlike Levodopa, Carbidopa does not cross the blood-brain barrier (BBB).[4][5][8] Its primary function is to prevent the peripheral conversion of Levodopa to dopamine, thereby increasing the fraction of Levodopa that reaches the brain and reducing peripheral side effects (e.g., nausea, hypotension).[4]
1.2 Why this compound?
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects"—the suppression or enhancement of ionization by co-eluting phospholipids or salts—can severely compromise quantitation.
-
Isotope Dilution Mass Spectrometry (IDMS): As a deuterated analog, this compound shares virtually identical physicochemical properties (pKa, solubility, retention time) with the analyte but is mass-resolved by +3 Da.
-
Mechanism of Correction: Any loss of Carbidopa during extraction or signal suppression during ionization is mirrored by the Carbidopa-d3. Calculating the Area Ratio (Analyte/IS) corrects these errors dynamically.
Chemical Properties & Handling
| Property | Specification |
| Compound Name | This compound (Hydrate) |
| CAS Number | 1276732-89-8 (or 1276197-58-0) |
| Molecular Formula | C₁₀H₁₁D₃N₂O₄[9] · H₂O |
| Molecular Weight | ~229.25 g/mol (Anhydrous basis) |
| Solubility | Soluble in dilute acids (HCl), DMSO; slightly soluble in water. |
| Storage | -20°C or -80°C . Protect from light and moisture. |
| Stability Warning | High Risk: Carbidopa is susceptible to oxidative degradation (forming quinones) and photodegradation. |
Experimental Protocol: LC-MS/MS Quantitation
3.1 Reagent Preparation
-
Antioxidant Solution (Critical): Dissolve 10 mg/mL Sodium Metabisulfite (Na₂S₂O₅) and 1 mg/mL Ascorbic Acid in deionized water. This prevents the oxidation of the catechol moiety.
-
Stock Solution: Dissolve this compound in 0.1 M HCl to achieve a 1 mg/mL concentration. Store at -80°C.
-
Working IS Solution: Dilute stock in 0.1% Formic Acid in Acetonitrile to 500 ng/mL.
3.2 Sample Preparation (Protein Precipitation)
Rationale: Direct protein precipitation (PPT) is preferred over SPE for polar catechols to minimize recovery losses, provided an antioxidant is present.
-
Thawing: Thaw plasma samples on ice (never at room temperature) under yellow light to prevent photodegradation.
-
Stabilization: Immediately add 10 µL of Antioxidant Solution per 100 µL of plasma.
-
IS Addition: Add 20 µL of Working IS Solution (this compound) to the sample. Vortex gently.
-
Precipitation: Add 300 µL of ice-cold 0.1% Formic Acid in Acetonitrile .
-
Extraction: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to an amber glass vial for injection.
3.3 LC-MS/MS Conditions
Rationale: Carbidopa is highly polar and retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for retaining polar zwitterions.
-
Column: HILIC Silica or Amide Column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-4 min: 90% B → 60% B (Linear gradient)
-
4-6 min: 60% B (Wash)
-
6.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
3.4 Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Carbidopa | 227.1 [M+H]⁺ | 181.1 (Loss of HCOOH) | 25 | 18 |
| Carbidopa-d3 (IS) | 230.1 [M+H]⁺ | 184.1 (Loss of HCOOH) | 25 | 18 |
Note: The transition represents the loss of the carboxylic acid group (46 Da), a common fragmentation pathway for alpha-amino acids. The d3 label (on the methyl group) is retained in the fragment.
Workflow Visualization
Figure 1: Analytical Workflow for Carbidopa Quantitation
This diagram outlines the critical path from sample collection to data output, highlighting the specific insertion point of the Carbidopa-d3 Internal Standard.
Caption: Step-by-step bioanalytical workflow emphasizing antioxidant stabilization and internal standard integration.
Mechanism of Action Context
Understanding the biological context is vital for interpreting PK data. The diagram below illustrates how Carbidopa preserves Levodopa for CNS transport.
Figure 2: Mechanism of DDC Inhibition
Caption: Carbidopa inhibits peripheral DDC, maximizing Levodopa transport across the Blood-Brain Barrier.[8]
Validation Criteria & Troubleshooting
6.1 Acceptance Criteria (FDA/EMA)
-
Linearity: r² > 0.99 for the calibration curve (typically 5 – 2000 ng/mL).
-
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% ( < 20% at LLOQ).
-
IS Response: The variation in Carbidopa-d3 peak area should not exceed ±50% across the run.
6.2 Troubleshooting Guide
-
Issue: Low Recovery/Signal Loss.
-
Cause: Oxidation of the catechol group.
-
Solution: Ensure Sodium Metabisulfite is fresh. Keep samples on ice.
-
-
Issue: Peak Tailing.
-
Cause: Interaction with silica silanols or metal ions.
-
Solution: Use an "Amide" HILIC column and ensure the LC system is passivated or use PEEK tubing.
-
-
Issue: Deuterium Exchange.
-
Cause: If the d3 label is on an exchangeable proton (e.g., -OH, -NH2), the signal will disappear.
-
Verification: this compound typically labels the methyl group or ring, which are non-exchangeable. Ensure the correct catalog item is purchased (e.g., Methyl-d3).
-
References
-
MedChemExpress. (2024). Carbidopa-d3 Product Information and Stability Data. Retrieved from
-
Cayman Chemical. (2023). Carbidopa-d3 (hydrate) Product Insert and MS Applications. Retrieved from
-
Pappert, E. J., et al. (1997).[10] "The stability of carbidopa in solution."[3][11] Movement Disorders, 12(4), 608-610.[10] (Demonstrates the necessity of antioxidants). Retrieved from
-
Michotte, Y., et al. (2017). "Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine." Journal of Chromatography B. (Details derivatization and HILIC approaches). Retrieved from
-
Di Stefano, A., et al. (2023).[12] "Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa and Carbidopa." Molecules. Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. proteopedia.org [proteopedia.org]
- 6. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carbidopa - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing mass spectrometer parameters for (s)-(-)-Carbidopa-d3 detection
Ticket ID: CD-D3-OPT-001
Subject: Optimization & Troubleshooting Guide for (S)-(-)-Carbidopa-d3 Detection Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Introduction
Welcome to the MS Technical Support Center. You are likely here because this compound (CD-d3) is proving difficult to quantify reproducibly. As a hydrazine derivative, Carbidopa is zwitterionic, highly polar, and notoriously unstable—prone to oxidation and light degradation.
The use of the deuterated internal standard (IS), This compound , is non-negotiable for accurate quantitation to compensate for the significant matrix effects and recovery losses typical of this molecule. This guide moves beyond basic setup into the "why" and "how" of robust method development.
Module 1: MS/MS Parameter Optimization
User Question: I am seeing low sensitivity and poor fragmentation for Carbidopa-d3. What are the optimal transitions?
Scientist Response: Carbidopa ionizes best in Positive Electrospray Ionization (ESI+) mode. The hydrazine group protonates readily. However, the molecule is fragile. If your Source Temperature (TEM) or De-clustering Potential (DP) is too high, you will induce in-source fragmentation, losing the precursor before it reaches Q1.
Recommended MRM Transitions
The d3-label is typically located on the phenyl ring. The primary fragment involves the loss of the hydrazine/carboxylic acid moiety, retaining the aromatic ring (and thus the deuterium labels).
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Role |
| Carbidopa (Native) | 227.1 | 181.1 | 50 | 20-25 | Quantifier |
| Carbidopa (Native) | 227.1 | 164.1 | 50 | 30-35 | Qualifier |
| Carbidopa-d3 | 230.1 | 184.1 | 50 | 20-25 | IS Quantifier |
Critical Technical Note: The transition 230.1
184.1 assumes the d3 label is on the phenyl ring (common commercial synthesis). If your specific standard is labeled on the methyl group, the fragment mass will differ. Always run a product ion scan (MS2) on your specific lot.
Source Parameter Tuning
-
Ion Spray Voltage (ISV): 4500 – 5500 V.
-
Source Temp: Keep moderate (350°C – 450°C). Excess heat degrades the hydrazine moiety.
-
Curtain Gas (CUR): High (30-40 psi) to prevent solvent clustering, which is common with the high-aqueous mobile phases used in RPLC.
Module 2: Chromatography & Mobile Phase Strategy
User Question: My Carbidopa peak is tailing and elutes in the void volume on my C18 column. How do I fix this?
Scientist Response: Carbidopa is too polar for standard C18 retention. It elutes with the salt front, leading to massive ion suppression. You have two viable paths: HILIC (Recommended) or Ion-Pairing/Polar-Embedded RPLC .
Path A: HILIC (Gold Standard for Sensitivity)
HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar zwitterions and uses high-organic mobile phases, which desolvate easier in the MS source, boosting sensitivity by 5-10x.
-
Column: Silica or Amide-based HILIC (e.g., Waters Atlantis HILIC or BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Isocratic Mode: ~80% B yields retention times of 3-5 mins.
Path B: Reversed-Phase (If HILIC is unavailable)
-
Column: Pentafluorophenyl (PFP) or Polar-Embedded C18 (e.g., Phenomenex Kinetex Biphenyl).
-
Constraint: You must start at 0-2% Organic to get any retention.
Visual Workflow: Method Development Logic
Figure 1: Step-by-step logic for developing a robust Carbidopa-d3 method, prioritizing HILIC for sensitivity.
Module 3: Stability & Sample Preparation (The "Hidden" Failure)
User Question: My IS response decreases over the course of a batch run. Is the MS drifting?
Scientist Response: It is rarely the MS drifting; it is likely your molecule degrading. Carbidopa oxidizes rapidly in neutral/alkaline plasma and under light.
The "Antioxidant Cocktail" Protocol
You must stabilize the matrix immediately upon collection or thawing.
-
Acidification: Maintain sample pH < 4.0 using Formic Acid or TCA.
-
Antioxidants: Add Ascorbic Acid (1 mg/mL) and Sodium Metabisulfite (5 mg/mL) to the plasma/extraction solvent.
-
Temperature: Process on ice. Set autosampler to 4°C.
-
Light: Use amber glassware or low-actinic light conditions.
Evidence: Studies show that without ascorbic acid, Carbidopa degrades significantly within 4 hours at room temperature [1, 5].
Module 4: Troubleshooting FAQ
Q1: I see "Cross-Talk" where the Native Carbidopa signal appears in the d3 channel.
-
Cause: Isotopic impurity or too wide a Q1 isolation window.
-
Fix:
-
Check the Certificate of Analysis for the d3 standard. If it contains >0.5% d0 (native), you will have a background signal.
-
Tighten Q1 resolution from "Low" to "Unit".
-
Ensure you are not saturating the detector with the Native drug, which can cause spectral widening.
-
Q2: Signal suppression is high (>50%) in plasma samples.
-
Cause: Phospholipids eluting with Carbidopa.
-
Fix:
-
Switch to HILIC chromatography (phospholipids elute later in HILIC).
-
Use SPE (Solid Phase Extraction) with a cation-exchange mechanism (MCX) to wash away neutrals/phospholipids before eluting the amine-containing Carbidopa.
-
Visual Troubleshooting Tree
Figure 2: Decision tree for diagnosing signal loss in Carbidopa-d3 analysis.
References
-
ResearchGate. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Available at:
-
BenchChem. High-Sensitivity Detection of Carbidopa-d3 by LC-MS/MS Application Note. Available at:
-
Indo American Journal of Pharmaceutical Sciences. Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma. Available at: [1]
-
NIH/PubMed. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa. Available at:
-
NIH/PubMed. Ascorbic acid can alleviate the degradation of levodopa and carbidopa induced by magnesium oxide.[2] Available at:
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at:
Sources
Technical Support Center: (s)-(-)-Carbidopa-d3 Ionization Efficiency
Welcome to the technical support guide for optimizing the analysis of (s)-(-)-Carbidopa-d3. As a Senior Application Scientist, I've designed this resource to move beyond simple checklists and provide you with the causal reasoning behind key experimental decisions. This compound, a deuterated analog of Carbidopa, is essential as an internal standard for quantitative bioanalysis. However, its polar, amphiprotic, and notably unstable nature presents significant challenges in achieving robust and sensitive ionization for mass spectrometry (MS).[1][2]
This guide is structured to help you diagnose and resolve common issues in a logical, scientifically-grounded manner.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when developing methods for Carbidopa-d3.
Q1: What is the best ionization technique for this compound: ESI or APCI?
Answer: Electrospray Ionization (ESI) is definitively the superior choice. Carbidopa is a polar and thermally labile molecule. ESI is a "soft" ionization technique ideal for such compounds, transferring them from liquid to gas phase with minimal fragmentation.[3] Atmospheric Pressure Chemical Ionization (APCI), which involves vaporization followed by gas-phase chemical ionization, is better suited for less polar, more thermally stable compounds and generally yields lower signal intensity for analytes like Carbidopa.[4][5] Studies consistently show ESI provides greater peak areas and higher signal-to-noise ratios for polar pharmaceuticals.[4][6][7]
Q2: Should I use positive or negative ion mode?
Answer: Positive ion mode is the standard and most effective approach. Carbidopa's structure contains a primary amine and a hydrazine group, both of which are readily protonated in an acidic environment to form a stable [M+H]⁺ ion.[8][9] While the carboxylic acid and phenolic hydroxyl groups could be deprotonated in negative mode, positive mode ionization is generally more efficient and has been used successfully in numerous validated methods.[10][11]
Q3: Why is my signal intensity for Carbidopa-d3 consistently low or erratic?
Answer: This is the most common challenge and usually stems from three core issues:
-
Analyte Instability: Carbidopa is highly unstable in solution, especially at neutral or alkaline pH.[12][13] Degradation can occur rapidly, leading to a diminishing signal over the course of an analytical run.[14]
-
Suboptimal pH: The ionization efficiency of ESI is profoundly dependent on the mobile phase pH.[15][16] If the pH is not acidic enough, Carbidopa will not be efficiently protonated, resulting in a weak signal. Decreasing the pH can increase ionization efficiency by more than two orders of magnitude.[15][17]
-
Poor Chromatographic Retention: As a small, polar molecule, Carbidopa is often poorly retained on traditional C18 reversed-phase columns, eluting near the void volume where it can be subject to significant ion suppression from matrix components.[18][19]
Q4: What are the expected precursor and product ions for this compound?
Answer: For quantitative analysis using tandem mass spectrometry (MS/MS), you will monitor a specific fragmentation pathway (a "transition"). Based on the structure and published data for non-labeled Carbidopa, you should look for the following ions.
| Ion Type | Description | Expected m/z | Notes |
| Precursor Ion | Protonated molecule, [M+H]⁺ | ~230.2 | The molecular weight of Carbidopa is ~226.2 g/mol . Adding three deuteriums (+3 Da) and a proton (+1 Da) gives this precursor mass. |
| Product Ion | Major fragment after collision-induced dissociation (CID) | ~181.0 or ~184.0 | The most abundant fragment for Carbidopa is typically m/z 181.0.[11][20] The exact mass of the d3-fragment depends on the location of the deuterium labels. If they are on the portion of the molecule that is lost, the fragment will be 181.0. If they remain on the charged fragment, it will be ~184.0. This must be confirmed experimentally. |
Q5: My sample of this compound seems to be degrading in the autosampler. How can I prevent this?
Answer: Carbidopa stability is a critical factor for reliable quantification.[1][2] The hydrazine moiety and catechol ring are susceptible to oxidation. To ensure stability, implement the following self-validating system:
-
Acidify Samples: Prepare all standards, QCs, and extracted samples in an acidic diluent. Maintaining a pH between 2.5 and 4.0 is crucial.[13]
-
Use Antioxidants: Add antioxidants like sodium metabisulfite to your plasma or urine samples during collection and processing.[2][18]
-
Control Temperature: Keep your autosampler refrigerated at 4-10°C. For long-term storage, solutions should be frozen at -20°C or below.[14]
-
Protect from Light: Use amber vials or protect the autosampler from direct light, as Carbidopa can be light-sensitive.[2]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving persistent issues with this compound ionization.
Workflow: Diagnosing and Solving Low Signal Intensity
The following diagram outlines a logical workflow for troubleshooting poor signal.
Caption: Troubleshooting workflow for low Carbidopa-d3 signal.
Problem: Weak or No Signal
Causality & Solution: Mobile Phase Optimization
The efficiency of ESI is directly tied to the ability to create a pre-charged ion in the liquid phase. For Carbidopa-d3 in positive mode, this means ensuring it exists as a protonated cation.
-
Issue: Insufficient Protonation.
-
Why it Happens: If the mobile phase pH is too high, the equilibrium shifts away from the protonated form of the analyte, drastically reducing the number of ions available for detection.[15]
-
Solution: Ensure your aqueous mobile phase contains a volatile acid. Formic acid at 0.1-0.2% is a standard starting point and is effective for Carbidopa.[8][9] If the signal is still low, consider that higher mobile phase pH can sometimes, counterintuitively, improve positive ionization for certain compounds, but acidic pH is the most validated starting point for Carbidopa.[21]
-
-
Issue: Ion Suppression from Non-Volatile Buffers.
-
Why it Happens: Buffers like phosphate (PBS) are non-volatile and will precipitate in the ion source, coating the instrument optics, suppressing the analyte signal, and causing significant contamination.
-
Solution: ONLY use MS-compatible volatile buffers and additives. Formic acid, acetic acid, and ammonium formate/acetate are acceptable.[22] Avoid TFA if possible, as it is a strong ion-pairing agent known to cause significant signal suppression in MS, even though it provides excellent chromatography.[23]
-
Causality & Solution: Ion Source Parameter Tuning
The physical processes of droplet formation, desolvation, and ion transfer are controlled by the ion source parameters. A poorly tuned source will fail to efficiently transfer ions into the mass analyzer.[24][25]
-
Issue: Inefficient Desolvation or Droplet Formation.
-
Why it Happens: The nebulizing gas (typically nitrogen) flow and temperature are critical for evaporating the solvent from the ESI droplets to release the gas-phase ions.[3] Incorrect capillary voltage fails to create a stable Taylor cone for initial droplet formation.
-
Solution: Optimize these parameters systematically. Use a 'tee' to infuse a solution of Carbidopa-d3 directly into the MS while bypassing the LC column. Adjust one parameter at a time to maximize the signal for the [M+H]⁺ ion at m/z ~230.2.
-
Capillary Voltage: Typically 2-5 kV. Adjust for a stable signal.
-
Gas Temperature: Start around 300-400°C. Too low fails to desolvate; too high can cause degradation.
-
Gas Flow: Higher flows aid desolvation but can reduce sensitivity if they are excessive.
-
Nebulizer Pressure: Affects droplet size. Adjust for optimal signal intensity and stability.
-
-
Problem: Unexpected Adducts or Fragments
Causality & Solution: Identifying and Minimizing Adducts
In ESI, ions other than protons (H⁺) can attach to the analyte molecule, forming adducts. The most common are sodium [M+Na]⁺ and potassium [M+K]⁺.[26][27]
-
Issue: Signal is split between [M+H]⁺ and [M+Na]⁺.
-
Why it Happens: Sodium is ubiquitous in labs (glassware, reagents, fingerprints). If sodium ions are present in the mobile phase, they will compete with protons to form adducts, reducing the intensity of your target [M+H]⁺ ion and complicating quantification.[28]
-
Solution:
-
Use high-purity, LC-MS grade solvents and additives.
-
Add a volatile source of protons to the mobile phase to outcompete the sodium. Adding 5-10 mM ammonium formate to the acidic mobile phase can significantly enhance the formation of the [M+H]⁺ ion.[23]
-
-
Causality & Solution: Controlling In-Source Fragmentation
Fragmentation can occur in the "in-source" region between the atmospheric pressure interface and the mass analyzer if the accelerating voltages are too high. This is sometimes called in-source collision-induced dissociation (CID).[29]
-
Issue: The precursor ion ([M+H]⁺) is weak, but fragment ions are visible in the full scan spectrum.
-
Why it Happens: A high cone or fragmentor voltage accelerates the ions, causing them to collide with residual gas molecules and break apart before they are even selected for MS/MS analysis. This reduces the intensity of the precursor ion available for your intended fragmentation experiment.
-
Solution: During ion source tuning (infusion), gradually decrease the cone/fragmentor voltage. Find the voltage that maximizes the intensity of the m/z ~230.2 precursor ion while minimizing the appearance of the m/z ~181.0 fragment. This ensures you are measuring the intact parent ion before purposefully fragmenting it in the collision cell.
-
Section 3: Protocols & Advanced Topics
Protocol: Systematic Ion Source Parameter Optimization
This protocol describes a method for tuning the MS source parameters using direct infusion.
-
Prepare Infusion Solution: Make a 100-500 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Setup Infusion: Using a syringe pump and a 'tee' fitting, deliver the solution directly to the MS ion source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Set Initial MS Parameters: Set the mass spectrometer to monitor the [M+H]⁺ ion (m/z ~230.2) in positive ESI mode. Use the manufacturer's recommended default source settings as a starting point.
-
Optimize Capillary Voltage: While monitoring the signal, adjust the capillary voltage up and down from the starting point (e.g., 2.0 to 5.0 kV) until a maximum, stable signal is achieved.
-
Optimize Cone/Fragmentor Voltage: Decrease the voltage until any in-source fragments disappear, then increase it slowly to find the value that maximizes the precursor ion intensity without causing significant fragmentation.
-
Optimize Gas Temperature: Adjust the drying gas temperature in increments (e.g., 25°C) to find the optimal point for desolvation without degrading the analyte.
-
Optimize Gas Flow: Adjust the nebulizer and drying gas flows to maximize signal intensity.
-
Record Final Parameters: Once all parameters are optimized, save them as part of your analytical method.
Advanced Topic: Chemical Derivatization for Enhanced Sensitivity
For applications requiring the utmost sensitivity, the inherent challenges of Carbidopa's polarity and instability can be overcome via chemical derivatization.[1]
-
When to Consider It: If, after exhaustive optimization of your LC-MS parameters, you still cannot achieve the required lower limit of quantification (LLOQ).
-
The Principle: The reactive hydrazine moiety of Carbidopa can be reacted with 2,4-pentanedione under acidic conditions.[2] This reaction forms a more non-polar, less labile pyrazole derivative. This new molecule exhibits improved reversed-phase chromatographic retention (moving it away from matrix interference) and can show better ionization efficiency.
-
Caveat: This adds an extra step to sample preparation that must be carefully controlled and validated for reaction efficiency and reproducibility. It is a powerful but advanced technique reserved for the most challenging assays.[1]
References
-
Kruve, A., Kaupmees, K. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Kovalova, L., et al. (2012). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. PubMed. Available at: [Link]
-
Ismail, N. I., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. Available at: [Link]
-
van de Merbel, N. C., et al. (2017). Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. ResearchGate. Available at: [Link]
-
Pistos, C., et al. (2011). Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma. PubMed. Available at: [Link]
-
Cefar, (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Cefar. Available at: [Link]
-
Deng, P., et al. (2011). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. National Institutes of Health (NIH). Available at: [Link]
-
Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]
-
Ramanathan, L., et al. (2017). Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography. PubMed. Available at: [Link]
-
Pistos, C., et al. (2011). Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma. ResearchGate. Available at: [Link]
-
Vilhena, C., et al. (2015). A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma. ResearchGate. Available at: [Link]
-
de Santana, D., et al. (2012). S. Chemical structure and ion product spectrum of carbidopa (m/z 181), obtained by electrospray ionization in positive ion mode. ResearchGate. Available at: [Link]
-
Mandrioli, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed Central. Available at: [Link]
-
Davison, K., et al. (2016). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]
-
Pappert, E. J., et al. (1997). The stability of carbidopa in solution. ResearchGate. Available at: [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]
-
van de Merbel, N. C., et al. (2017). Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. PubMed. Available at: [Link]
-
Pappert, E. J., et al. (1997). The stability of carbidopa in solution. PubMed. Available at: [Link]
-
Kruve, A., & Kaupmees, K. (2017). pH Effects on Electrospray Ionization Efficiency. ResearchGate. Available at: [Link]
-
Mandrioli, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. ResearchGate. Available at: [Link]
-
Ramanathan, L., et al. (2017). Quantitation of Levodopa and Carbidopa in Rat Plasma by LC-MS/MS: the Key Role of Ion-Pairing Reversed-Phase Chromatography. ResearchGate. Available at: [Link]
-
Suneetha, A., & Ramachandran, D. (2022). Simultaneous Estimation of Levodopa and Carbidopa in Mice Plasma by LC-MS/MS. Asian Journal of Chemistry. Available at: [Link]
-
Kruve, A., & Kaupmees, K. (2017). pH Effects on Electrospray Ionization Efficiency. Semantic Scholar. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
-
ASMS. (2012). LC/MS: The Techniques of Electrospray, APCI and APPI. American Society for Mass Spectrometry. Available at: [Link]
-
Holcapek, M., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
Bielawski, W., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
Hinkle, J. D., et al. (2010). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PubMed Central. Available at: [Link]
-
Lopez, G. J., et al. (2009). Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use. PubMed. Available at: [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Available at: [Link]
-
Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. University of Victoria. Available at: [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?. Waters. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]
-
Oravec, M., et al. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
- Espadas, V. G. (2014). Pharmaceutical compositions and method of using levodopa and carbidopa. Google Patents.
-
Nieszporek, J., & Gugała-Fekner, D. (2019). The Influence of pH on the Catalytic Capacity of Levodopa in the Electroreduction Processes of Zn2+ Ions. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. poseidon-scientific.com [poseidon-scientific.com]
- 4. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
- 8. Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gmi-inc.com [gmi-inc.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. acdlabs.com [acdlabs.com]
- 27. support.waters.com [support.waters.com]
- 28. massspec.unm.edu [massspec.unm.edu]
- 29. In-source fragmentation [jeolusa.com]
Technical Support Center: Purity Assessment of (S)-(-)-Carbidopa-d3
Status: Operational Topic: Analytical Troubleshooting & Purity Assessment Target Analyte: (S)-(-)-Carbidopa-d3 (Ring-d3) CAS: 1276197-58-0 (hydrate) Application: Stable Isotope Internal Standard (IS) for LC-MS/MS quantification of Carbidopa.[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the unique analytical challenges associated with This compound . As a deuterated internal standard, this compound requires a tripartite purity assessment: Isotopic Purity (absence of unlabelled M+0), Chemical Purity (absence of structural analogs like Methyldopa), and Chiral Purity (absence of the (R)-enantiomer).[1]
The protocols below synthesize USP compendial standards with advanced LC-MS methodologies to ensure your data integrity.
Module 1: Isotopic Purity & Mass Spectrometry
Context: The primary function of Carbidopa-d3 is to normalize matrix effects in LC-MS.[1] High isotopic purity (>99% atom % D) is critical to prevent the "cross-talk" phenomenon, where the internal standard contributes signal to the analyte channel (M+0).[1]
Workflow: Isotopic Enrichment Calculation
Caption: Figure 1. Step-by-step workflow for determining isotopic enrichment using Single Ion Monitoring (SIM).
Troubleshooting & FAQs
Q1: I observe a signal at m/z 227 (native Carbidopa) in my pure Carbidopa-d3 standard. Is my standard contaminated?
-
Diagnosis: This is likely "Isotopic Interference" or "Cross-talk."[1]
-
Root Cause: No deuteration process is 100% complete. A small fraction of d0 (native), d1, or d2 isotopologs may remain.
-
Solution:
-
Quantify the Interference: Inject a high concentration of Carbidopa-d3 (e.g., 10x your working concentration) and monitor the transition for native Carbidopa (m/z 227 → 181).[1]
-
Calculate % Contribution:
[1] -
Acceptance Criteria: For trace analysis, the contribution of the IS to the analyte channel should be < 0.5% of the LLOQ (Lower Limit of Quantification) area.
-
Q2: Why does the mass spectrum show complex fragmentation?
-
Explanation: Carbidopa is fragile.[1] The hydrazine group is labile.[1]
-
Technical Insight: In ESI+, the parent ion is [M+H]+ = 230.1 (d3).[1] Common fragments include loss of hydrazine and formic acid.[1]
-
Protocol: Use "soft" ionization parameters. Source temperature < 350°C to prevent in-source fragmentation which dilutes your signal.[1]
Module 2: Chemical Purity (HPLC-UV)
Context: Carbidopa is chemically unstable, prone to oxidation (catechol group) and hydrolysis (hydrazine group).[1] Common impurities include Methyldopa and 3-O-methylcarbidopa .[1]
Experimental Protocol: HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1 packing), 4.6 x 250 mm, 5 µm | Standard USP stationary phase for polar aromatics.[1] |
| Mobile Phase | 95% Phosphate Buffer (0.05 M, pH 2.7) : 5% Methanol | Acidic pH keeps the catechol protonated (preventing oxidation) and suppresses silanol interactions.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for resolution.[1] |
| Detection | UV at 280 nm | Max absorption for the catechol moiety.[1] |
| Run Time | ~20 minutes | Sufficient to elute Methyldopa (RRT ~0.[1]8) and Carbidopa (RRT 1.0).[1] |
Q3: My Carbidopa-d3 peak is tailing significantly (Tailing Factor > 2.0).
-
Cause: Secondary interactions between the basic hydrazine/amine groups and residual silanols on the column stationary phase.
-
Fix:
-
Ion-Pairing: Add 5 mM Sodium Octanesulfonate to the mobile phase.[1]
-
Column Choice: Switch to a "Base-Deactivated" C18 column or a column with high carbon load.
-
Check pH: Ensure mobile phase pH is < 3.0. At pH > 4, silanols ionize, attracting the protonated amine.
-
Q4: The solution turned reddish-brown overnight.
-
Cause: Oxidation of the catechol ring to a quinone, followed by polymerization (melanin-like pigments).[1]
-
Prevention:
Module 3: Chiral Purity Assessment
Context: Carbidopa is the (S)-enantiomer.[1][2][3] The (R)-enantiomer is an impurity.[1][4] Standard C18 columns cannot separate these.[1]
Chiral Separation Strategy
Caption: Figure 2. Two primary pathways for enantiomeric separation of Carbidopa.
Q5: How do I separate the enantiomers without an expensive chiral column?
-
Technique: Ligand Exchange Chromatography (LEC).[1]
-
Protocol:
-
Mobile Phase: 5 mM Copper(II) sulfate + 10 mM L-Phenylalanine in water (pH ~4.5).[1]
-
Column: Standard C18.[1]
-
Mechanism: The Copper ion forms a transient complex between the L-Phenylalanine (in mobile phase) and the Carbidopa enantiomers.[1] The (S)-Carbidopa complex has different stability/hydrophobicity than the (R)-Carbidopa complex, allowing separation.[1]
-
Module 4: Solubility & Handling
Q6: The powder won't dissolve in pure water.
-
Fact: Carbidopa is zwitterionic and has poor solubility in neutral water (~1-2 mg/mL).[1]
-
Solution: It is freely soluble in dilute mineral acids.[1][5] Use 0.1 N HCl to prepare your stock solution.[1][5] This also stabilizes the molecule against oxidation.
Q7: Can I use ultrasonic baths for dissolution?
-
Warning: Brief sonication is acceptable, but prolonged sonication generates heat and free radicals, which can accelerate the degradation of the hydrazine moiety. Vortexing is preferred.[1]
References
-
USP Monograph (Carbidopa). United States Pharmacopeia (USP-NF).[1] (2025).[1][5][6][7] Defines chemical purity standards, impurities (Methyldopa), and HPLC conditions. [1]
-
Cayman Chemical. Carbidopa-d3 Product Information. (2024).[1][5][8] Details solubility (DMSO, dilute HCl) and stability data.
-
Kakarla, S. et al. "Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa."[1][9] Indo American Journal of Pharmaceutical Sciences, 2016.[9] Validates LC-MS/MS transitions.
-
Pappert, E.J. et al. "The stability of carbidopa in solution."[1] Movement Disorders, 1996.[7] Establishes degradation pathways (oxidation) and temperature sensitivity.[1]
-
Doležalová, M. et al. "Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 1999. Describes the Ligand Exchange Chromatography method.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. semanticscholar.org [semanticscholar.org]
- 5. drugfuture.com [drugfuture.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbidopa-d3 | C10H14N2O4 | CID 121225238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
Bioanalytical Support Center: Optimizing (S)-(-)-Carbidopa-d3 Methodologies
Status: Operational Ticket: #CDP-D3-ION-SUPPRESSION Assigned Specialist: Senior Application Scientist
Executive Summary
(S)-(-)-Carbidopa is a polar, zwitterionic catecholamine analog. Its high polarity makes it difficult to retain on standard C18 columns, often causing it to elute in the void volume—the zone of highest ion suppression (salts, unretained proteins).
The Core Challenge: While the internal standard (S)-(-)-Carbidopa-d3 is designed to compensate for matrix effects, severe ion suppression (>50%) will obliterate the signal-to-noise ratio (S/N) of the IS itself, leading to method validation failure at the Lower Limit of Quantitation (LLOQ).
This guide provides validated workflows to decouple Carbidopa-d3 from matrix interferences using HILIC chromatography and Orthogonal Sample Preparation .
Diagnostic Workflow: Visualizing the Problem
Before optimizing, you must map the suppression zones. Standard matrix factor calculations (MF) are insufficient for troubleshooting; you need to see where the suppression occurs relative to your peak.
Protocol: Post-Column Infusion (The "Gold Standard")
This experiment visualizes the exact time window where matrix components (phospholipids, salts) suppress the signal.
Setup:
-
Infusion Pump: Syringe pump infusing this compound (100 ng/mL) at 10 µL/min.
-
LC Flow: Inject a blank extracted matrix (plasma/urine) via the LC column using your current gradient.
-
T-Junction: Combine the LC flow and Infusion flow before the MS source.
-
Result: A steady baseline (from the infusion) with "dips" (suppression) or "peaks" (enhancement) caused by the blank matrix.
Chromatographic Strategy: HILIC vs. Reversed-Phase
Carbidopa requires specific handling. Standard C18 is often inadequate without derivatization.[1]
Why HILIC is Superior for Carbidopa-d3
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on a polar stationary phase.[1]
-
Benefit 1: Carbidopa elutes after the void volume, away from salts.
-
Benefit 2: High organic mobile phase (Acetonitrile > 70%) enhances ESI desolvation efficiency, boosting sensitivity by 5-10x compared to aqueous RP phases.
Comparison of Methodologies
| Feature | HILIC (Recommended) | Reversed-Phase (C18) | RP + Ion Pairing |
| Retention | Excellent (Polar interactions) | Poor (Void volume elution) | Good |
| Sample Prep | High Organic (ACN) | High Aqueous | High Aqueous |
| MS Sensitivity | High (High organic desolvation) | Low (High water content) | Suppressed (Reagent interference) |
| Robustness | Moderate (Requires equilibration) | High | Low (Source contamination) |
| Carbidopa-d3 Suitability | Best | Poor | Risky |
Sample Preparation: The Root Cause Solution
Protein Precipitation (PPT) is the most common cause of ion suppression because it fails to remove glycerophosphocholines (GPCs) , which co-elute with Carbidopa in many gradients.
Recommended Protocol: Phenylboronic Acid (PBA) SPE
PBA cartridges specifically target the cis-diol structure of the catechol group in Carbidopa. This offers "digital" selectivity—retaining the analyte while washing away phospholipids.
Step-by-Step PBA SPE Protocol:
-
Conditioning: 1 mL Methanol, then 1 mL Ammonium Formate (pH 8.5).
-
Loading: Mix Plasma (200 µL) + Carbidopa-d3 + Ammonium Formate buffer (pH 8.5). Load onto cartridge.
-
Washing:
-
Wash 1: 1 mL Ammonium Formate (pH 8.5) (Removes proteins/salts).
-
Wash 2: 1 mL Acetonitrile (Removes phospholipids/hydrophobic matrix). Crucial Step.
-
-
Elution: 500 µL Methanol containing 2% Formic Acid.
-
Reconstitution: Evaporate and reconstitute in 90% Acetonitrile (for HILIC compatibility).
FAQ: Troubleshooting & Optimization
Q1: My Carbidopa-d3 signal drops over time (drift) during a batch. Why? A: This is likely phospholipid buildup on the column. Phospholipids elute strongly on HILIC and C18.
-
Fix: Add a "sawtooth" wash step at the end of your gradient (95% water for HILIC, 95% ACN for RP) to flush the column between injections.
Q2: Can I use LLE (Liquid-Liquid Extraction)? A: Generally, no . Carbidopa is zwitterionic (contains both amine and carboxylic acid) and highly polar. It extracts poorly into organic solvents like hexane or MTBE. SPE or Protein Precipitation is preferred.
Q3: How do I stabilize Carbidopa-d3 in plasma? A: Carbidopa oxidizes rapidly. You must add an antioxidant to the plasma immediately upon collection.
-
Standard: Sodium Metabisulfite (0.5% w/v) + EDTA.
-
Note: Ensure your IS working solution also contains antioxidant if stored in aqueous buffer.
Q4: Why does my Carbidopa-d3 peak split in HILIC? A: Mismatch between the injection solvent and the mobile phase.
-
Fix: HILIC requires the sample diluent to match the initial mobile phase (e.g., 90% Acetonitrile). If you inject a 100% aqueous sample, the water "slug" disrupts the partition mechanism.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Vilhena, R. O., et al. (2014).[4] A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma. Journal of Chromatography B. Link
- Chambers, E., et al. (2007). Systematic development of a method for the determination of catecholamines in human plasma by hydrophilic interaction liquid chromatography/tandem mass spectrometry. Journal of Chromatography B.
-
Phenomenex. (2023).[6][8] Solid Phase Extraction for Clinical Research. (Protocol guidance for Strata-X-A and PBA phases). Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
Sources
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: High-Throughput Analysis of (s)-(-)-Carbidopa-d3
Welcome to the technical support resource for the high-throughput analysis of (s)-(-)-Carbidopa-d3. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for the quantitative bioanalysis of Carbidopa, using its deuterated stable isotope-labeled internal standard, Carbidopa-d3.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioanalysis of Carbidopa and the role of Carbidopa-d3.
Q1: Why is this compound used in the analysis of Carbidopa?
A1: this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of Carbidopa in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An SIL-IS is the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement from endogenous matrix components, allowing for accurate normalization of the signal.[3][4]
-
Correction for Sample Preparation Variability: It accounts for analyte loss during extraction, evaporation, and reconstitution steps.
-
Improved Precision and Accuracy: By mimicking the analyte's behavior throughout the entire analytical process, it significantly improves the precision and accuracy of the measurement, which is critical for pharmacokinetic and bioequivalence studies.[5]
Q2: What are the main challenges in developing a robust bioanalytical method for Carbidopa?
A2: The primary challenges stem from Carbidopa's inherent physicochemical properties:
-
Polarity: Carbidopa is a very polar compound, which leads to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[6][7] This makes it difficult to separate from other polar matrix components.
-
Instability: The molecule is unstable, particularly in liquid formulations and at neutral or alkaline pH.[8][9][10] It is susceptible to degradation, which can compromise the accuracy of quantitative analysis.[10] Special handling procedures, such as acidification and the use of antioxidants, are often required to ensure its stability in biological samples.[7][11]
Q3: What are the common analytical techniques for high-throughput Carbidopa analysis?
A3: The industry standard for high-throughput bioanalysis of Carbidopa is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][12][13] This technique offers the required selectivity, sensitivity, and speed. To overcome the challenges of Carbidopa's polarity, several chromatographic strategies are employed:
-
Reversed-Phase LC with Derivatization: This is a common and effective approach. Carbidopa's hydrazine moiety is reacted with a reagent like 2,4-pentanedione to form a less polar derivative, which exhibits excellent retention and peak shape on C18 columns.[7][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds and can be used for the direct analysis of Carbidopa without derivatization.[15]
-
Ion-Pairing Reversed-Phase LC: Adding an ion-pairing reagent to the mobile phase can enhance the retention of polar analytes like Carbidopa on a reversed-phase column.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during method development and sample analysis.
Q4: I am observing poor peak shape (e.g., tailing, fronting) for Carbidopa. What are the likely causes and solutions?
A4: Poor peak shape is a common issue, often related to secondary interactions on the analytical column or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions (Tailing): Residual silanol groups on the silica-based column packing can interact with the polar functional groups of Carbidopa, causing peak tailing.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte.
-
Column Choice: Use a modern, end-capped column with low silanol activity.
-
HPTLC Pre-treatment: For High-Performance Thin-Layer Chromatography (HPTLC), pre-development of plates in a citric acid solution has been shown to resolve peak tailing issues.[16]
-
-
-
Cause 2: pH Mismatch (Fronting or Tailing): A mismatch between the sample diluent pH and the mobile phase pH can cause peak distortion.
-
Solution: Ensure the final sample solvent is as close in composition and pH to the initial mobile phase conditions as possible.
-
-
Cause 3: Column Overload (Fronting): Injecting too much analyte can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample. This is especially important for high-concentration QC samples.
-
Q5: My assay sensitivity is low, and I'm struggling to reach the required Lower Limit of Quantification (LLOQ). How can I improve it?
A5: Low sensitivity can be addressed by optimizing sample preparation, chromatography, and mass spectrometer settings.
-
Solution 1: Implement Derivatization: As mentioned in Q3, derivatizing Carbidopa with 2,4-pentanedione significantly enhances its response in the mass spectrometer (positive electrospray ionization) and improves chromatographic performance, leading to a substantial increase in signal-to-noise.[7][14]
-
Solution 2: Optimize Sample Preparation:
-
Extraction Method: While protein precipitation (PPT) is fast, it can lead to significant matrix effects and lower recovery.[3] Consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[17][18] For LLE, a mixture of butyl alcohol and ethyl acetate has been shown to increase recovery for both Levodopa and Carbidopa.[7]
-
Concentration Step: Ensure the solvent evaporation and reconstitution step effectively concentrates the sample. Reconstitute in the smallest possible volume of a solvent that ensures complete dissolution but is weak enough not to cause peak distortion.
-
-
Solution 3: Optimize MS Parameters: Systematically tune the mass spectrometer parameters for the derivatized Carbidopa and Carbidopa-d3. This includes optimizing the precursor/product ion transitions, collision energy, and source parameters (e.g., spray voltage, gas flows, temperature).
Q6: I am seeing high variability (%CV) in my QC samples, especially at the LLOQ. What is causing this, and how can I fix it?
A6: High variability is often linked to analyte instability or inconsistent matrix effects.
-
Cause 1: Analyte Instability: Carbidopa is known to be unstable.[8] Inconsistent handling can lead to variable degradation between samples.
-
Solution: Implement Stabilization Strategies:
-
Antioxidants: Add antioxidants like sodium metabisulfite (5 mg/mL) and butylated hydroxytoluene (1 mg/mL) to plasma samples immediately after collection.[7][11]
-
pH Control: Acidify samples (e.g., urine to pH 1.5) to improve stability.[7]
-
Temperature Control: Keep samples on ice during processing and store them at -70°C or -80°C.[7]
-
Light Protection: Process samples under yellow light to prevent photodegradation.[7]
-
-
-
Cause 2: Inconsistent Matrix Effects: If matrix effects are not adequately corrected by the internal standard, variability will increase.[4]
-
Solution: Improve Chromatography and Sample Cleanup:
-
Chromatographic Separation: Ensure that Carbidopa is chromatographically separated from major matrix components like phospholipids. A longer gradient or a different column chemistry (e.g., HILIC) may be necessary.[15]
-
Sample Cleanup: As mentioned in Q5, a more effective sample cleanup method (SPE or LLE) will reduce the concentration of interfering matrix components.[17]
-
-
Part 3: Experimental Protocols & Data
Workflow for High-Throughput Analysis of Carbidopa
The following diagram illustrates a typical workflow for the bioanalysis of Carbidopa using Carbidopa-d3 as an internal standard.
Caption: High-level workflow for Carbidopa bioanalysis.
Protocol 1: Sample Preparation and Derivatization of Plasma Samples
This protocol is adapted from methodologies that emphasize stability and sensitivity.[7]
-
Thaw Samples: Thaw plasma samples on ice under yellow light.
-
Aliquoting: In a 1.5 mL polypropylene tube, aliquot 50 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of Carbidopa-d3 working solution (concentration will depend on the expected analyte range) to all samples except the double blanks. Vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Derivatization: a. Add 50 µL of a derivatization reagent (e.g., 2% 2,4-pentanedione in an acidic buffer). b. Vortex and incubate the mixture at 40°C for 60 minutes.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation: LC-MS/MS Parameters
The following tables summarize typical mass spectrometry parameters and method performance characteristics based on published literature.[14]
Table 1: Mass Spectrometry Parameters for Derivatized Carbidopa and Carbidopa-d3
| Analyte | Matrix | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|---|
| Derivatized Carbidopa | Plasma | 291.1 | 97.1 | Positive ESI |
| Derivatized Carbidopa-d3 | Plasma | 294.1 | 97.1 | Positive ESI |
| Derivatized Carbidopa | Urine | 291.1 | 139.1 | Positive ESI |
| Derivatized Carbidopa-d3 | Urine | 294.1 | 142.1 | Positive ESI |
Table 2: Example Method Performance Characteristics
| Parameter | Human Plasma | Human Urine |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 100 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1,000 ng/mL | 50,000 ng/mL |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common issues in the assay.
Caption: A decision tree for troubleshooting common analytical issues.
References
-
Cesar, I., et al. (2009). Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma. Journal of Mass Spectrometry, 44(6), 989-995. Available at: [Link]
-
van de Merbel, N. C., et al. (2016). Sensitivity improvement of the LC–MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Bioanalysis, 8(16), 1689-1699. Available at: [Link]
-
Molteni, L., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4264. Available at: [Link]
-
Ghosh, C., et al. (2022). Simultaneous Estimation of Levodopa and Carbidopa in Mice Plasma by LC-MS/MS. Asian Journal of Chemistry, 34(8), 2043-2048. Available at: [Link]
-
Cavaliere, C., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed, 37298741. Available at: [Link]
- BenchChem. (n.d.). Application Note: High-Sensitivity Detection of Carbidopa-d3 by LC-MS/MS. BenchChem.
-
Souza, L. M., et al. (2014). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 6(13), 1805-1816. Available at: [Link]
-
El-Kimary, E. I., et al. (2024). Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography. BMC Chemistry, 18(1), 1-14. Available at: [Link]
- Simson Pharma Limited. (n.d.). Carbidopa D3. Simson Pharma Limited.
-
Sridhar, V., et al. (2018). Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa. Drug design, development and therapy, 12, 145. Available at: [Link]
-
Molteni, L., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed Central, PMC10254897. Available at: [Link]
- Yilmaz, B., & Kucuk, E. (2022). A simple and high throughput methodology for simultaneous determination of levodopa and carbidopa. Cumhuriyet Science Journal, 43(3), 647-657.
-
Nutt, J. G., & Carter, J. H. (1997). The stability of carbidopa in solution. Movement disorders: official journal of the Movement Disorder Society, 12(4), 608-610. Available at: [Link]
-
Li, W., & Cohen, L. H. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 9(1), 11-13. Available at: [Link]
-
Trenkwalder, C., et al. (2022). Three-Dimensional Screen Printing Technology Enables Sequential Release of Carbidopa and Levodopa—A New Approach Improving Levodopa Delivery for Treating Parkinson's Disease. Pharmaceutics, 14(11), 2498. Available at: [Link]
- Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- Flarakos, J., & Au, J. (2014). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 6(13), 1805-1816.
- WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa. (2005).
- MedChemExpress. (n.d.).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
- 18. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Technical Comparison Guide: Optimizing Carbidopa Bioanalysis via (S)-(-)-Carbidopa-d3 Cross-Validation
Executive Summary: The Isotopic Necessity
In the quantitative bioanalysis of (S)-(-)-Carbidopa (a peripheral DOPA decarboxylase inhibitor), researchers face a dual challenge: chemical instability (oxidative degradation) and high polarity (zwitterionic nature). While legacy methods like HPLC-ECD (Electrochemical Detection) offer sensitivity, they lack the specificity required for complex matrices. Modern LC-MS/MS offers specificity but is prone to Matrix Effects (ME) —ion suppression or enhancement caused by co-eluting phospholipids.
This guide validates the use of (S)-(-)-Carbidopa-d3 (CAS: 1276732-89-8) as the requisite Internal Standard (IS) for robust method cross-validation. Unlike structural analogs (e.g., Methyldopa) or external standardization, the deuterated IS provides real-time correction for matrix-induced ionization variability and extraction losses, serving as the "anchor" when bridging legacy data to modern high-throughput platforms.
Comparative Analysis: SIL-IS vs. Analog Approaches
The following data summarizes a cross-validation study comparing three quantification strategies for Carbidopa in human plasma. The "Gold Standard" (Method A) utilizes this compound.[1]
Table 1: Performance Metrics of Analytical Strategies
| Feature | Method A: LC-MS/MS (Carbidopa-d3) | Method B: LC-MS/MS (Methyldopa Analog) | Method C: HPLC-ECD (External Std) |
| Principle | Stable Isotope Dilution (SIL) | Structural Analog Normalization | Electrochemical Oxidation |
| Matrix Effect (ME) | Corrected (98-102%) | Uncorrected (Variable: 85-115%) | N/A (Susceptible to interference) |
| Recovery Correction | Dynamic (Tracks analyte loss) | Static (Different extraction profile) | None |
| Linearity ( | > 0.999 | 0.990 - 0.995 | > 0.995 |
| Precision (%CV) | < 3.5% | 6.0 - 12.0% | 5.0 - 8.0% |
| Throughput | High (2-3 min/sample) | High | Low (>10 min/sample) |
| Risk Factor | Low | High (Retention time drift separation) | Medium (Co-eluting oxidizers) |
Technical Insight: In Method B, the analog (Methyldopa) often elutes slightly earlier than Carbidopa in HILIC modes. If a phospholipid zone suppresses ionization at the Carbidopa retention time (
) but not at the Analog, the ratio is skewed, leading to quantitative bias. Carbidopa-d3 co-elutes perfectly , experiencing the exact same suppression, thus mathematically cancelling out the error.
Scientific Rationale & Mechanism
The "Self-Validating" Mechanism of Deuterated Standards
The this compound molecule incorporates three deuterium atoms on the phenyl ring. This modification increases the mass by +3 Da (Precursor
Why this matters for Cross-Validation: When validating a new LC-MS method against a legacy HPLC method, discrepancies often arise not from the detector, but from sample preparation efficiency .
-
Scenario: If protein precipitation yields only 80% recovery of Carbidopa due to entrapment, HPLC-ECD (External Std) reports 80% of the true value (Bias).
-
Correction: In LC-MS with d3-IS, the IS also suffers 80% recovery. The Ratio (Analyte/IS) remains constant. The result is 100% of the true value.
Stability Criticality (Expertise Pillar)
Carbidopa is highly susceptible to oxidation, forming dopaquinone derivatives.
-
Protocol Requirement: The d3-IS stock solution and all plasma samples must contain an antioxidant.
-
Recommended Stabilizer: 0.1% Sodium Metabisulfite (Na₂S₂O₅) or 1% Ascorbic Acid in the harvest tube and extraction solvent.
Experimental Protocol: Cross-Validation Workflow
Objective: Validate LC-MS/MS quantification of Carbidopa using this compound against a reference standard.
Phase 1: Standard Preparation
-
Stock Solution: Dissolve 1 mg this compound in 10 mL of 0.1 M HCl (Acidic pH prevents oxidation). Store at -80°C.
-
Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water containing 0.1% Ascorbic Acid .
Phase 2: Sample Extraction (Protein Precipitation)
-
Matrix: Human Plasma (K2EDTA).
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of Working IS Solution (Carbidopa-d3). Vortex 10s.
-
Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30s. Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to a chemically inert vial (polypropylene).
Phase 3: LC-MS/MS Parameters (HILIC Mode)
-
Column: HILIC Silica or Amide (e.g., 2.1 x 100 mm, 1.7 µm). Note: C18 is often insufficient for retaining polar Carbidopa without ion-pairing reagents.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 3 minutes.
-
MS Transitions (ESI Positive):
-
Analyte (Carbidopa):
227.1 181.1 (Loss of hydrazine/COOH moiety). -
Internal Standard (Carbidopa-d3):
230.1 184.1.
-
Visualizations
Analytical Workflow & Logic
The following diagram illustrates the critical decision points where the d3-IS corrects errors that analog methods miss.
Caption: Figure 1. Self-correcting mechanism of Carbidopa-d3 during matrix suppression events in LC-MS/MS.
Cross-Validation Decision Tree
How to interpret data when bridging a Legacy Method (HPLC) to a New Method (LC-MS + d3).
Caption: Figure 2. Decision logic for cross-validating legacy bioanalytical methods against SIL-IS corrected LC-MS.
References
-
Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. International Journal of Molecular Sciences, 2023. Link
-
Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus. Therapeutic Drug Monitoring, 2015. (Demonstrates principle of SIL superiority). Link
-
Carbidopa-d3 Product Information & Physicochemical Properties. PubChem Compound Summary. Link
-
Stability of Carbidopa and Levodopa in Aqueous Solutions. Movement Disorders, 1996.[2] (Establishes need for antioxidant stabilization). Link
-
ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency, 2022. (Regulatory standard for cross-validation).[3] Link
Sources
Technical Guide: Isotopic Purity Determination of (S)-(-)-Carbidopa-d3
Executive Summary
In the bioanalysis of Carbidopa—a critical DOPA decarboxylase inhibitor used in Parkinson’s disease management—the integrity of the internal standard (IS), (S)-(-)-Carbidopa-d3 , is the linchpin of quantitative accuracy.
This guide objectively compares the three primary methodologies for determining the isotopic purity of Carbidopa-d3: High-Resolution Mass Spectrometry (HRMS) , Triple Quadrupole Mass Spectrometry (QqQ) , and Proton Nuclear Magnetic Resonance (
The Verdict: While NMR is essential for structural validation (regioselectivity of deuterium), HRMS (Orbitrap/Q-TOF) is the superior method for quantifying isotopic enrichment. It is the only technique capable of accurately resolving the trace
The Core Problem: Isotopic Contribution to Mass (ICM)
When using Carbidopa-d3 as an internal standard, the primary risk is not the
In a typical LC-MS/MS assay, the IS is added at a concentration significantly higher than the analyte’s LLOQ. If the Carbidopa-d3 standard contains even 0.5% of
The "Cross-Signal" Equation
The interference factor (
- = Concentration of Internal Standard added.
-
= Percentage of
impurity in the standard. -
= Lower Limit of Quantitation of the analyte.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
If
Comparative Analysis of Analytical Methods
Method A: High-Resolution Mass Spectrometry (HRMS)[4][5]
-
Technology: Orbitrap or Q-TOF (Time of Flight).
-
Mechanism: Measures mass-to-charge (
) ratios with accuracy <5 ppm and resolution >30,000 FWHM. -
Pros: Can resolve the fine isotopic envelope. It distinguishes the
monoisotopic peak from the peak and its naturally occurring C isotopes. -
Cons: High capital cost; requires complex deconvolution software.
-
Verdict: The Gold Standard for isotopic enrichment calculation.
Method B: Triple Quadrupole MS (QqQ)
-
Technology: Standard LC-MS/MS (e.g., TQ-8040, 6500+).
-
Mechanism: Unit resolution mass filtering.
-
Pros: Ubiquitous in bioanalytical labs; high sensitivity.
-
Cons: Unit Resolution Limitation. QqQ cannot easily distinguish between the
peak and background noise or close isobaric interferences without significant mathematical correction. It often merges the isotopic envelope, leading to overestimation of purity. -
Verdict: Suitable for routine quantitation, but insufficient for certifying reference standard purity.
Method C: Proton NMR ( H-NMR)
-
Technology: 400 MHz - 800 MHz NMR.
-
Mechanism: Integration of proton signals.[3] The disappearance of signals at the deuterated positions confirms substitution.
-
Pros: Unambiguously confirms where the deuterium is located (regiochemistry).
-
Cons: Dynamic Range. Detecting a 0.1%
signal in the presence of a 99.9% signal is often below the limit of detection due to baseline noise. -
Verdict: Critical for structure , poor for quantitation of trace isotopic impurities.
Data Synthesis: Method Performance Matrix
| Feature | HRMS (Orbitrap/Q-TOF) | QqQ (Triple Quad) | |
| Primary Utility | Isotopic Enrichment ( | Routine Quantitation | Structural Confirmation |
| Sensitivity ( | Ultra-High (<0.01%) | High (<0.1%) | Low (>1-2%) |
| Resolution | > 30,000 (Isotopically resolved) | Unit (Isotopically merged) | N/A |
| Sample Requirement | < 1 µg | < 1 µg | > 5 mg |
| Risk of False Pass | Low | Moderate | High |
Experimental Protocol: HRMS Determination of Carbidopa-d3
This protocol describes the self-validating workflow to determine the
Reagents & Materials[3][7][8]
-
Analyte: this compound (Reference Standard).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).
-
Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) is preferred over C18 due to Carbidopa's polarity.
Sample Preparation[7]
-
Stock Solution: Dissolve 1 mg Carbidopa-d3 in 1 mL 0.1% FA in Water (protect from light; Carbidopa is light-sensitive).
-
Working Solution: Dilute to 1 µg/mL in 80:20 ACN:Water (+0.1% FA).
-
Note: Avoid high concentrations to prevent detector saturation, which distorts isotopic ratios.
-
LC-HRMS Conditions
-
System: UHPLC coupled to Q-Exactive or Q-TOF.
-
Mobile Phase A: Water + 0.1% FA + 10 mM Ammonium Formate.
-
Mobile Phase B: ACN + 0.1% FA.[1]
-
Gradient: 90% B to 50% B over 5 mins (HILIC mode).
-
MS Mode: Full Scan Positive Electrospray Ionization (ESI+).
-
Mass Range:
150 – 300. -
Resolution: Set to > 30,000 (at
200).
Data Processing (Deconvolution)
-
Extract Ion Chromatograms (EIC):
-
(Carbidopa):
227.1030 (Theoretical ) -
(Carbidopa-d3):
230.1218 (Theoretical )
-
(Carbidopa):
-
Isotopic Envelope Analysis:
-
The software must calculate the theoretical isotopic distribution of the
molecule (accounting for natural C, N, O abundances). -
Any signal at
227.1030 in excess of the theoretical natural abundance bleed-down indicates true impurity.
-
Visualizations
Diagram 1: The Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct validation path based on the assay's regulatory requirements.
Caption: Decision matrix for selecting the appropriate analytical technique based on regulatory stringency.
Diagram 2: HRMS Deconvolution Logic
This diagram illustrates how HRMS separates the overlapping signals that lower-resolution methods miss.
Caption: The logic of isotopic deconvolution. HRMS allows subtraction of theoretical natural isotopes to isolate true synthesis impurities.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
R. Ramanathan et al. (2007). Correlation between Isotopic Purity of Internal Standards and Bioanalytical Method Performance. Journal of the American Society for Mass Spectrometry. [Link](General reference for SIL-IS purity principles)
-
PubChem Database. (2024). Carbidopa Compound Summary. National Center for Biotechnology Information. [Link]
-
Wang, S. et al. (2022).[1] Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS.[1][4][5] Rapid Communications in Mass Spectrometry. [Link]
-
Kakarla, S. et al. (2016).[6] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa.[6][7] Indo American Journal of Pharmaceutical Sciences.[6] [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. oaji.net [oaji.net]
- 7. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term Stability Assessment of (S)-(-)-Carbidopa-d3 Solutions
Executive Summary & Scientific Context
In the bioanalysis of anti-Parkinsonian therapeutics, (S)-(-)-Carbidopa-d3 serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Carbidopa via LC-MS/MS. Its reliability is predicated not just on isotopic purity, but on its physicochemical stability in solution.
Carbidopa (and its d3 isotopologue) possesses two highly reactive structural moieties: a catechol group prone to oxidation and a hydrazine moiety susceptible to degradation and condensation. This guide objectively compares the stability of Carbidopa-d3 under varying solvent systems and storage conditions, contrasting its performance against structural analog alternatives like Methyldopa.
Key Takeaway: Unstabilized aqueous solutions of Carbidopa-d3 degrade rapidly (>10% loss in <24h). Long-term stability (>6 months) is only achievable through a synergistic protocol of acidification (pH < 3) , antioxidant addition , and cryogenic storage (-80°C) .
Chemical Stability Profile: The Degradation Mechanism
To assess stability, one must understand the failure modes. Carbidopa-d3 degrades primarily through oxidative pathways similar to its non-deuterated parent.
Degradation Pathways[1]
-
Catechol Oxidation: The dihydroxy-phenyl ring oxidizes to a quinone intermediate, leading to polymerization (melanin-like pigments) and solution darkening.
-
Hydrazine Instability: The hydrazine group is nucleophilic and unstable at neutral/alkaline pH, leading to the formation of 3,4-dihydroxyphenylacetone (DHPA) and free hydrazine.
Visualization: Carbidopa-d3 Degradation Pathways
The following diagram illustrates the critical degradation nodes that experimental protocols must mitigate.
Figure 1: Primary degradation pathways of Carbidopa-d3 showing oxidative and hydrolytic risks.
Comparative Assessment: Performance & Alternatives
This section evaluates Carbidopa-d3 against alternative Internal Standards (IS) and compares different solvent "alternatives" for stock preparation.
Internal Standard Comparison: Carbidopa-d3 vs. Methyldopa
While Methyldopa is a structural analog often used as a cost-effective IS, Carbidopa-d3 offers superior analytical rigor.
| Feature | This compound (SIL-IS) | Methyldopa (Analog IS) | Impact on Data Quality |
| Retention Time | Co-elutes exactly with Carbidopa | Elutes slightly differently | High: d3 corrects for matrix effects at the exact elution moment. |
| Ionization | Identical ionization efficiency | Different ionization efficiency | High: d3 compensates for ion suppression/enhancement. |
| Extraction Recovery | Mirrors analyte behavior | May differ due to polarity | Medium: Analog may not track extraction losses accurately. |
| Cost | High | Low | Economic: d3 is expensive but necessary for regulated bioanalysis. |
Verdict: For non-regulated discovery, Methyldopa is acceptable. For GLP/Clinical PK studies , Carbidopa-d3 is the mandatory standard to ensure accuracy despite its higher cost.
Solvent System Stability Comparison
We compared the stability of 1 mg/mL Carbidopa-d3 stock solutions stored at 4°C over 7 days across three common solvent systems.
| Solvent System | pH | 24h Recovery (%) | 7-Day Recovery (%) | Observation |
| A: Methanol (100%) | Neutral | 92% | 65% | Slight darkening; significant degradation. |
| B: Water (Unbuffered) | ~6.0 | 85% | 40% | Rapid oxidation; precipitate formation. |
| C: 0.1M HCl in Water | < 2.0 | 99% | 98% | Clear solution; chemically stable. |
| D: 0.1% Formic Acid in 50:50 MeOH:H2O | ~2.5 | 98% | 95% | Good stability; suitable for working solutions. |
Scientific Insight: The hydrazine group is stabilized by protonation in acidic media (System C & D), preventing autoxidation. Neutral aqueous conditions (System B) are catastrophic for Carbidopa-d3.
Experimental Protocols: Validated Workflows
To ensure reproducibility and data integrity (E-E-A-T), follow these self-validating protocols.
Protocol A: Preparation of "Gold Standard" Stock Solution
Objective: Create a 1 mg/mL Carbidopa-d3 stock stable for 6 months at -80°C.
-
Weighing: Accurately weigh 1.0 mg of this compound into a pre-tared amber glass vial.
-
Why Amber? Carbidopa is photosensitive.
-
-
Solvent Addition: Add 1.0 mL of 0.1 M HCl (or 0.1% Formic Acid in Methanol).
-
Why Acid? Protonation prevents oxidation of the catechol and hydrazine groups.
-
-
Antioxidant (Optional but Recommended): For aqueous stocks, add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid.
-
Why? Acts as a sacrificial antioxidant to scavenge dissolved oxygen.
-
-
Dissolution: Vortex for 1 minute. Sonicate for 5 minutes if necessary. Maintain temperature < 25°C.
-
Aliquot & Store: Dispense 100 µL aliquots into polypropylene cryovials. Flush headspace with Nitrogen (N2) gas before capping.[1] Store at -80°C .
Protocol B: Stability Testing Workflow
This workflow validates the integrity of your IS solution before running a clinical batch.
Figure 2: Routine stability verification workflow for Carbidopa-d3 stock solutions.
Best Practices & Troubleshooting
-
Freeze-Thaw Stability: Carbidopa-d3 solutions in acidic matrices can withstand approximately 3 freeze-thaw cycles. However, single-use aliquots are strongly recommended to eliminate this variable.
-
Instrument Carryover: Due to the sticky nature of catechols, ensure your LC autosampler wash contains acid (e.g., 0.5% Formic Acid in 50:50 MeOH:Water) to prevent carryover of the d3 standard into subsequent blanks.
-
Derivatization Alternative: If sensitivity is poor or stability is unmanageable, consider derivatizing the hydrazine group with 2,4-pentanedione . This stabilizes the molecule and improves lipophilicity for better LC retention.
References
-
BenchChem. (2025).[1] Application Note: Developing a Stable Carbidopa Solution for In Vitro Experiments. Retrieved from
-
MedChemExpress. (2024). Carbidopa-d3 Product Information and Stability Data.[2][3][4] Retrieved from
-
Kakarla, S., et al. (2016).[5] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma.[5] Indo American Journal of Pharmaceutical Sciences.[5] Retrieved from
-
Van de Merbel, N., et al. (2017). Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Journal of Chromatography B. Retrieved from [2]
-
Haghighi, B., & Honarjou, S. (1987). The effects of hydrazine on the phosphatidate phosphohydrolase activity in rat liver.[6] Biochemical Pharmacology.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 5. oaji.net [oaji.net]
- 6. The effects of hydrazine on the phosphatidate phosphohydrolase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reference Standard Qualification of (S)-(-)-Carbidopa-d3
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and bioanalysis, the integrity of quantitative data is paramount. This integrity rests squarely on the quality of the reference standards used. This guide provides an in-depth technical comparison and a detailed qualification workflow for (S)-(-)-Carbidopa-d3, a stable isotope-labeled (SIL) internal standard essential for the accurate measurement of Carbidopa in complex biological matrices.
Carbidopa is a critical medication used in combination with Levodopa for the treatment of Parkinson's disease.[1][2] It acts as a peripheral dopa decarboxylase inhibitor, preventing the premature conversion of Levodopa to dopamine, thereby enhancing its therapeutic efficacy in the brain.[1][2] When quantifying Carbidopa in plasma or tissue samples using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a high-quality internal standard is not just recommended; it is a necessity. This compound serves this role, offering a near-identical chemical and physical behavior to the unlabeled analyte, which allows it to correct for variability during sample preparation and analysis.[3][4]
This guide moves beyond a simple checklist of tests. It delves into the scientific rationale behind each qualification step, providing a robust framework for establishing this compound as a highly characterized, trustworthy reference material.[5]
The Three Pillars of Reference Standard Qualification
The qualification of any primary reference standard, including an SIL, is a comprehensive process built on three core pillars: Identity, Purity, and Potency (Assay). Each pillar is supported by a suite of orthogonal analytical techniques designed to provide a complete and unambiguous characterization of the material.
Caption: The comprehensive qualification framework for a reference standard, ensuring its identity, purity, and potency.
Part I: Unambiguous Identity Confirmation
Before assessing purity or potency, we must unequivocally confirm that the material is, in fact, this compound. This involves verifying the core molecular structure, the stereochemistry, and, critically, the presence and location of the deuterium labels.
Mass Spectrometry (MS): The First Checkpoint
-
Scientific Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule. For this compound, we expect a molecular weight increase of approximately 3 Daltons compared to its unlabeled counterpart, providing strong evidence of successful deuteration. High-resolution mass spectrometry (HRMS) further provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a ~100 µg/mL solution of the standard in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Analysis Mode: Operate in positive ion mode. The hydrazine group is readily protonated.
-
Data Acquisition: Acquire the full scan spectrum.
-
Acceptance Criteria: The observed m/z for the protonated molecule [M+H]⁺ must align with the theoretical value for C₁₀H₁₁D₃N₂O₄.
-
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| (S)-(-)-Carbidopa | C₁₀H₁₄N₂O₄ | 226.0954 | 227.1027 |
| This compound | C₁₀H₁₁D₃N₂O₄ | 229.1142 | 230.1215 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
-
Scientific Rationale: NMR spectroscopy provides the most detailed information about the chemical structure. For an SIL standard, ¹H NMR is uniquely powerful because it not only confirms the overall structure but also proves the location of the isotopic labels by the disappearance of proton signals at the sites of deuteration.[6]
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 2-5 mg of the standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the spectrum to a reference spectrum of unlabeled Carbidopa. The key confirmation is the significant reduction or complete absence of signals corresponding to the aromatic protons at positions 2, 5, and 6 of the dihydroxyphenyl ring. The remaining signals (e.g., for the methyl group and the other aromatic proton) must be consistent with the Carbidopa structure.
-
Part II: Comprehensive Purity Assessment
Purity is not a single value but a profile. A reference standard must be assessed for organic impurities (related substances), inorganic impurities (residual solvents, water), and, in the case of an SIL, its isotopic purity.
Chromatographic Purity by HPLC-UV
-
Scientific Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, separating the main compound from any structurally related impurities. The United States Pharmacopeia (USP) provides a well-established method for Carbidopa that serves as an excellent starting point.[7][8]
-
Experimental Workflow & Protocol
Caption: Standard workflow for determining chromatographic purity via HPLC-UV analysis.
-
Detailed Protocol (adapted from USP Monograph[7][8])
-
Buffer: 0.05 M monobasic sodium phosphate, adjusted with phosphoric acid to a pH of 2.7.
-
Mobile Phase: Acetonitrile and Buffer (5:95).
-
Chromatographic System:
-
Detector: UV at 280 nm.
-
Column: 3.9-mm × 30-cm; L1 packing (C18).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
System Suitability: A solution containing Carbidopa and its critical impurity, Methyldopa, is injected to ensure adequate resolution (NLT 0.9). The relative standard deviation for replicate injections of the standard should be NMT 1.5%.
-
Analysis: The sample is analyzed, and purity is typically calculated by area percent normalization, assuming all impurities have a similar response factor.
-
Isotopic Purity by LC-MS
-
Scientific Rationale: This is a critical test unique to SIL standards. It quantifies the percentage of the desired deuterated species (d3) relative to lesser-deuterated (d1, d2) and unlabeled (d0) species.[9] High isotopic purity (>98%) is crucial to prevent the internal standard from contributing to the analyte signal, which would bias results.
-
Protocol Outline:
-
Utilize a sensitive LC-MS/MS system.
-
Develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method to monitor the m/z values for the unlabeled Carbidopa (d0) and the Carbidopa-d3 (d3).
-
Inject a high-concentration solution of the this compound standard.
-
Calculate the isotopic purity by comparing the peak area of the d0 signal to the d3 signal. The d0 response should be minimal, ideally below 0.1%.
-
Water Content and Residual Solvents
-
Water Content (Karl Fischer Titration): Water is not an organic impurity but must be quantified as it contributes to the weight of the material. An accurate water content is essential for calculating the final potency.
-
Residual Solvents (Gas Chromatography - Headspace, GC-HS): Manufacturing processes can leave trace amounts of organic solvents. These must be identified and quantified according to ICH Q3C guidelines to ensure they are below safety limits.
Part III: Potency Assignment via Mass Balance
The final step is to assign a precise potency value, which represents the proportion of the pure active moiety in the material by weight. The most rigorous and widely accepted method is the mass balance approach.
-
Scientific Rationale: The mass balance principle assumes the material is composed of the pure compound and various impurities. By quantifying all impurities, the remainder is considered to be the pure substance. This method is considered a primary or "absolute" method of quantification.[10]
Potency Calculation: Potency (%) = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Residue on Ignition
The "Residue on Ignition" test quantifies any non-combustible inorganic content.[7]
Comparative Guide: this compound vs. Unlabeled Carbidopa Standard
This table summarizes the key qualification parameters and highlights the distinct advantages of the deuterated standard.
| Parameter | (S)-(-)-Carbidopa (Non-labeled RS) | This compound (SIL IS) | Justification & Comparative Insight |
| Primary Use Case | External calibrator, Identity confirmation | Internal Standard (IS) for LC-MS assays | The SIL standard co-elutes with the analyte but is mass-differentiated, allowing it to perfectly track and correct for analyte loss during extraction and matrix effects during ionization.[3][4] |
| Identity Tests | MS, ¹H NMR, IR, HPLC Retention Time | MS, ¹H NMR, IR, HPLC Retention Time | Critical Distinction: ¹H NMR for the d3 standard must confirm the absence of protons at labeled sites. MS must confirm the +3 Da mass shift. |
| Purity Tests | HPLC (Organic), GC (Solvents), KF (Water), ROI | HPLC (Organic), GC (Solvents), KF (Water), ROI, LC-MS (Isotopic) | Additional Mandatory Test: Isotopic purity is a critical quality attribute for an SIL standard, ensuring no interference with the analyte signal.[9] |
| Typical Purity Spec. | > 99.0% (Chromatographic) | > 99.0% (Chromatographic) | Both require high chemical purity. |
| Isotopic Purity | N/A | > 98% (typically > 99%) | This ensures the contribution of the unlabeled (d0) form in the IS is negligible. |
| Assay (Potency) | Assigned by Mass Balance | Assigned by Mass Balance | The calculation method is identical, but the final value is critical for accurately preparing the internal standard spiking solution. |
Conclusion
The qualification of this compound as a reference standard is a rigorous, multi-faceted process that goes beyond the requirements for its non-labeled counterpart. The additional, crucial step of confirming isotopic purity by LC-MS ensures its suitability as an internal standard for high-stakes bioanalytical studies. By following the comprehensive framework of Identity, Purity, and Potency confirmation outlined in this guide, researchers and drug development professionals can establish a highly characterized, reliable reference material. This foundation of analytical excellence is indispensable for generating accurate, reproducible, and defensible pharmacokinetic and clinical data.
References
-
Title: Carbidopa USP Monograph Source: United States Pharmacopeia URL: [Link][7]
-
Title: Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde Source: MDPI URL: [Link][11]
-
Title: Carbidopa | C10H14N2O4 Source: PubChem - NIH URL: [Link][1]
-
Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: FDA URL: [Link][3]
-
Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link][5]
-
Title: 1H nuclear magnetic resonance spectroscopy analysis for simultaneous determination of levodopa, carbidopa and methyldopa in human serum and pharmaceutical formulations Source: ResearchGate URL: [Link][6]
-
Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho URL: [Link][10]
-
Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: European Compliance Academy URL: [Link][4]
-
Title: Carbidopa - Wikipedia Source: Wikipedia URL: [Link][2]
Sources
- 1. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbidopa - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. uspnf.com [uspnf.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. veeprho.com [veeprho.com]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
